KC protein
Description
Historical Context of Chemokine Discovery and Classification
The historical journey of chemokine discovery began with the identification of factors that could induce directed cell movement, particularly of leukocytes. Early research in the 1970s reported leukocyte-derived chemotactic factors, though their precise molecular nature remained unclear. jst.go.jp The late 1980s marked a pivotal period with the pioneering discovery of monocyte-derived neutrophil chemotactic factor (IL-8, CXCL8) and monocyte chemotactic and activating factor (MCAF; MCP-1, CCL2). jst.go.jpnih.gov These discoveries provided the first molecular insights into the mechanisms underlying specific leukocyte infiltration during inflammation. jst.go.jpnih.gov
Following these initial findings, a larger family of chemotactic cytokines was identified through various methods, including screening for genes encoding similar proteins. nih.gov This led to the classification of chemokines into four main families based on the arrangement of conserved cysteine residues near their amino terminus: CXC, CC, C, and CX3C. frontiersin.orgwikipedia.org The CXC family is distinguished by a single amino acid residue separating the first two conserved cysteine residues (C-X-C motif). assaygenie.comoup.com This classification system, proposed in 1999, provided a systematic nomenclature for the growing number of identified chemokine ligands. jst.go.jp
Identification and Initial Characterization of KC Protein (CXCL1)
The murine chemokine CXCL1, commonly known as this compound, was initially identified as an immediate early gene product induced in mouse fibroblasts upon stimulation with platelet-derived growth factor (PDGF). wikipedia.orgnih.govbiolegend.com Its designation "KC" originated from its location in a nitrocellulose colony hybridization assay. wikipedia.org While sometimes erroneously believed to stand for "keratinocyte-derived chemokine," this is not the case. wikipedia.org
Initial characterization of this compound revealed its role as a ligand for both murine and human polymorphonuclear neutrophils (PMN). nih.gov Studies demonstrated that recombinant this compound expressed in Escherichia coli acted as a potent chemoattractant for murine PMNs and also up-regulated the expression of Mac-1 on their surface. nih.gov Interestingly, on human PMNs, this compound showed a dissociation of these activities, strongly increasing Mac-1 expression but not inducing chemotaxis in vitro. nih.gov Binding studies using 125I-labeled KC-Tyr indicated the presence of high-affinity binding sites on both mouse and human PMNs. nih.gov
Overview of the CXC Chemokine Family and its Biological Significance
The CXC chemokine family is a significant subgroup within the chemokine superfamily, characterized by the presence of a single amino acid between the first two conserved cysteine residues. assaygenie.comoup.com This family includes 16 ligands and eight receptors in humans, with many ligands capable of binding to the same or multiple receptors. oup.com CXC chemokines are known to bind to specific receptors, primarily G protein-coupled receptors (GPCRs) known as CXC chemokine receptors (CXCRs), of which there are seven primary members (CXCR1-CXCR7). nih.govimrpress.comresearchgate.net
Based on the presence or absence of a conserved glutamic acid-leucine-arginine (ELR) motif immediately preceding the CXC motif, CXC chemokines are further divided into ELR-positive (ELR+) and ELR-negative (ELR-) subgroups. ELR+ CXC chemokines, including CXCL1, CXCL2, CXCL3, CXCL5, CXCL6, CXCL7, and CXCL8, typically signal through CXCR2 and are potent chemoattractants for neutrophils. frontiersin.orgnih.govnih.gov ELR- CXC chemokines, on the other hand, often have angiostatic properties and attract different cell types like lymphocytes. oup.com
The biological significance of the CXC chemokine family is vast and extends beyond simple leukocyte trafficking. They play crucial roles in:
Immune Responses and Inflammation: Recruiting immune cells, particularly neutrophils, to sites of infection or injury, and regulating inflammatory cascades. frontiersin.orgassaygenie.comwikipedia.org
Angiogenesis: Promoting the formation of new blood vessels, a process vital for wound healing and tissue development, but also implicated in disease progression. frontiersin.orgoup.comnih.gov
Tissue Repair and Remodeling: Contributing to the processes of wound healing and the structural reorganization of tissues. frontiersin.orgassaygenie.com
Hematopoiesis: Influencing the development and trafficking of hematopoietic progenitor cells. oup.comuniprot.org
Organogenesis: Playing a role in the development of various organs. oup.com
Cancer Progression: Exhibiting dual functions in tumor development, often promoting angiogenesis, inflammation, and metastasis. assaygenie.comoup.comnih.gov
The diverse functions of CXC chemokines are mediated through their interactions with specific CXCR receptors, triggering various intracellular signaling pathways, including MAPK, PI3K/AKT, and NF-κB pathways. imrpress.comresearchgate.netmdpi.com
Rationale for In-Depth Academic Investigation of this compound (CXCL1)
In-depth academic investigation of murine this compound (CXCL1) is crucial due to its significant and multifaceted roles in both physiological and pathological processes, particularly within the murine model which serves as a vital tool for studying human diseases. As a key ELR+ CXC chemokine, murine CXCL1 is a potent chemoattractant and activator of neutrophils, central players in the innate immune response and inflammation. nih.govnovusbio.comrndsystems.comgenscript.com Understanding the precise mechanisms by which this compound mediates neutrophil recruitment and activation is fundamental to deciphering inflammatory responses.
Furthermore, studies have highlighted the involvement of this compound in various disease models in mice, including inflammatory diseases, chronic inflammatory conditions, and even neurological disorders like Alzheimer's disease. novusbio.comgenscript.comnih.gov Research indicates its role in processes such as monocyte arrest on atherosclerotic endothelium and exacerbating pain sensation by potentiating excitatory NMDA neurotransmission in the spinal cord. novusbio.comgenscript.com this compound has also been implicated in the pathogenesis of Theiler's murine encephalomyelitis virus (TMEV)-induced demyelinating disease, demonstrating a complex role where both insufficient and excessive levels can promote disease. frontiersin.org
The expression of this compound is regulated by various stimuli, including inflammatory cytokines like IL-1β and TNF-α, and signaling pathways such as NF-κB. mdpi.comoup.com Investigating these regulatory mechanisms provides insights into how inflammatory signals are transduced and amplified. Additionally, studies on the interaction of this compound with its primary receptor, CXCR2, and its ability to form bioactive dimers are essential for understanding its functional activity at a molecular level. novusbio.comrndsystems.com
Given that murine this compound is considered a paralog of human CXCL1 and shares functional similarities with other human GRO chemokines and IL-8, research in murine models provides valuable, albeit sometimes requiring confirmation in human studies, insights into the potential roles of these chemokines in human health and disease. rndsystems.comgenscript.comnih.govmdpi.com The ability of this compound to influence processes like angiogenesis, cell proliferation, and even aspects of bone remodeling and muscle regeneration further underscores the importance of its detailed study. frontiersin.orgbiolegend.comnih.govmdpi.com
The complexity of this compound's actions, including its potential dual roles in certain contexts like demyelinating disease and cancer progression, necessitates continued academic investigation to fully elucidate its biological activities and potential as a therapeutic target or prognostic marker. nih.govfrontiersin.org
Here is a data table summarizing some key characteristics and findings related to murine this compound (CXCL1):
| Characteristic | Detail | Source(s) |
| Alternative Names | KC, GRO alpha, CINC-1, GRO1 oncogene, NAP-3, MGSA-α, FSP, SCYB1, Secretory protein N51, KC/GRO-alpha, N51 | wikipedia.orguniprot.orgnovusbio.combosterbio.com |
| Species | Murine (Mus musculus) | uniprot.orggenscript.com |
| Protein Family | CXC Chemokine | frontiersin.orgwikipedia.orgnovusbio.com |
| Molecular Weight | Approximately 8 kDa (predicted) or 10.5 kDa (observed by SDS-PAGE) | novusbio.comrndsystems.combosterbio.com |
| Primary Receptor | CXCR2 | novusbio.comrndsystems.comgenscript.com |
| Key Function | Neutrophil chemoattractant and activator | nih.govnovusbio.comrndsystems.comgenscript.com |
| Cell Sources | Macrophages, neutrophils, epithelial cells, fibroblasts, keratinocytes, endothelial cells | frontiersin.orgbiolegend.comnovusbio.com |
| Induction | PDGF, IL-1β, TNF-α, IL-17A, Thrombin, PGE2, LPS, Hypoxia | nih.govbiolegend.commdpi.comoup.comnih.gov |
| Biological Processes | Inflammation, neutrophil migration, angiogenesis, wound healing, tissue remodeling, hematopoiesis | frontiersin.orgassaygenie.comoup.comnovusbio.com |
| Associated Conditions (Murine Studies) | Inflammatory diseases, chronic inflammatory diseases, Alzheimer's disease, atherosclerotic endothelium, TMEV-induced demyelination, sepsis, acute kidney injury, bone remodeling, muscle regeneration | nih.govnovusbio.comgenscript.comnih.govfrontiersin.orgmdpi.com |
Properties
CAS No. |
147037-79-4 |
|---|---|
Molecular Formula |
C11H13NO |
Synonyms |
KC protein |
Origin of Product |
United States |
Molecular Architecture and Structural Biology of Kc Protein Cxcl1
Primary Amino Acid Sequence Analysis and Conservation Patterns
CXCL1 is initially synthesized as a precursor protein containing a signal peptide, which is cleaved off to yield the mature, secreted form. The mature human CXCL1 protein consists of 72 amino acids. bio-techne.comensembl.org Sequence analysis reveals the presence of conserved motifs characteristic of the CXC chemokine family, most notably the CXC motif near the N-terminus, which features two cysteine residues separated by a single amino acid. wikipedia.orgencyclopedia.pubsinobiological.com CXCL1 also possesses an ELR motif (Glu-Leu-Arg) immediately preceding the CXC motif, classifying it as an ELR+ CXC chemokine. wikipedia.orgencyclopedia.pub This motif is crucial for its ability to activate its primary receptor, CXCR2. wikipedia.orgencyclopedia.pub
Comparative sequence analysis across species shows notable conservation. Mature human CXCL1 shares 64% amino acid sequence identity with mouse CXCL1 and 67% with rat CXCL1. bio-techne.com Mouse CXCL1 shares 92% sequence identity with rat CXCL1. bio-techne.com Conserved sequences across species often indicate regions critical for maintaining protein structure and function, such as those involved in folding, structural stability, or binding sites. oup.comwikipedia.org
| Species | Sequence Identity with Human CXCL1 (Mature Protein) |
| Mouse | 64% bio-techne.com |
| Rat | 67% bio-techne.com |
Secondary Structure Elements and Their Contributions to Protein Fold
The secondary structure of CXCL1, typical of CXC chemokines, consists primarily of a series of beta-strands and an alpha-helix. The monomeric form of CXCL1 is described as having three antiparallel beta-strands followed by a C-terminal alpha-helix. wikipedia.org These secondary structural elements fold together to form a compact, globular structure. The beta-strands form a beta-sheet, a common protein motif. The alpha-helix is located at the C-terminus and is involved in forming the dimeric structure. wikipedia.org Disulfide bridges are also critical for the appropriate structure of CXCL1. nih.gov
Tertiary Structural Conformation and Domain Organization
The tertiary structure of a single CXCL1 monomer is characterized by the arrangement of its secondary structure elements in three-dimensional space. This fold typically involves the three antiparallel beta-sheets packing against the C-terminal alpha-helix. wikipedia.org Two disulfide bridges are present in CXCL1, which are essential for stabilizing the tertiary structure. nih.govresearchgate.net These disulfide bonds connect specific cysteine residues within the protein sequence. The N-terminal structure of CXCL1 is noted as not being stabilized, allowing for multiple possible conformations in this region. nih.govresearchgate.net The functionally important ELR motif and the N-loop region are also key features of the tertiary fold. researchgate.netnih.gov
| Structural Feature | Description | Contribution to Fold |
| Beta-strands (3) | Antiparallel arrangement | Form a beta-sheet |
| Alpha-helix (1) | C-terminal location | Packs against beta-sheet, involved in dimerization |
| Disulfide bridges (2) | Covalent bonds between cysteine residues | Stabilize tertiary structure nih.govresearchgate.net |
| N-terminus | Unstabilized region | Allows for conformational flexibility nih.govresearchgate.net |
| ELR motif | N-terminal sequence (Glu-Leu-Arg) | Crucial for receptor activation wikipedia.orgencyclopedia.pub |
| N-loop | Region near N-terminus | Important for function researchgate.netnih.gov |
Quaternary Structure and Oligomerization States of KC Protein (CXCL1)
CXCL1 exists in a dynamic equilibrium between monomeric and dimeric forms, and can also form higher-order oligomers, particularly at higher concentrations. wikipedia.orgmdpi.comnih.gov This oligomerization is a fundamental property shared by many chemokines. nih.govannualreviews.org
Under normal physiological conditions, CXCL1 concentrations are typically in the nanomolar to picomolar range, where it is more likely to exist as a monomer. wikipedia.orgnih.gov However, during inflammation or injury, CXCL1 levels can increase, promoting dimerization. wikipedia.orgnih.gov Studies indicate that CXCL1 dimerizes at micromolar concentrations, with approximately half of the molecules forming dimers at concentrations around 5 μM to 20 μM, depending on the study. mdpi.comnih.gov
Both monomeric and dimeric forms of CXCL1 are capable of binding and activating the CXCR2 receptor. wikipedia.orgmdpi.com However, some research suggests that the trapped CXCL1 dimer can be a potent agonist for CXCR2, with activity comparable to the monomer. nih.govmdpi.com
Dimerization Interface Analysis
The dimerization of CXCL1 involves the interaction of specific regions from two monomeric subunits. The C-terminal alpha-helix and the first beta-strand of each monomer are involved in forming the dimeric globular structure. wikipedia.org The dimer interface is formed by interactions between residues from these regions in the two monomers. wikipedia.orgnih.gov In some engineered dimeric forms, an intermolecular disulfide bond can be introduced to trap the dimer, and studies have shown that the structure of this disulfide-linked dimer is essentially similar to the wild-type dimer. nih.govnih.gov The dimerization interface in CXC chemokines, including CXCL1, often utilizes the first beta-strand as the interface between monomers. annualreviews.org
Higher-Order Oligomeric Assemblies
While the monomer-dimer equilibrium is well-established, CXCL1 also tends to form higher-order oligomers, especially at high concentrations. mdpi.comnih.gov The formation of these higher-order assemblies can be influenced by factors such as the presence of glycosaminoglycans (GAGs). nih.govannualreviews.orgmdpi.com GAGs, such as heparin, can bind to chemokines and contribute to or promote the formation of higher-order oligomers. mdpi.com Heparin has been shown to span the dimer interface of murine CXCL1 and enhance its structural integrity and stability. nih.gov The interaction with GAGs can modulate the structural properties of the chemokine dimer. nih.gov
CXCL1 can also form heterodimers with other CXC chemokines, although the formation and functional implications of these heterodimers have been less extensively studied compared to homodimers. mdpi.commdpi.com
Structural Determinants Governing Receptor Binding Specificity
CXCL1 primarily signals through the G protein-coupled receptor CXCR2, although it can also bind to CXCR1 with lower affinity, particularly at high concentrations. wikipedia.orgbio-techne.combio-techne.commdpi.comresearchgate.net CXCL1 also binds to atypical chemokine receptor 1 (ACKR1) with high affinity. mdpi.com The structural basis for the binding specificity of CXCL1 to its receptors, particularly CXCR2, has been a subject of significant research.
Receptor binding involves interactions between specific regions of the chemokine and the chemokine receptor. For CXC chemokines like CXCL1, receptor binding is often described as a two-site interaction model. Site-I involves the chemokine's N-loop and N-terminal residues interacting with the receptor's N-domain and extracellular loops. Site-II involves the chemokine's N-terminal residues interacting with transmembrane residues of the receptor. nih.gov
The ELR motif at the N-terminus of CXCL1 is a critical determinant for the activation of CXCR2. wikipedia.orgencyclopedia.pubpnas.org Studies have shown that specific residues within the ELR motif and other N-terminal and N-loop residues are essential for receptor binding affinity, selectivity, and activation. nih.gov For instance, in the interaction with the viral GPCR KSHV-GPCR, which shares similarity with CXCR2, the ELR motif of CXCL1 is a critical determinant of agonist potency through polar interactions. pnas.orgbiorxiv.org
Differences in the N-terminal and N-loop residues among ELR+ CXC chemokines contribute to their varying affinities for CXCR1 and CXCR2. While CXCL8 (IL-8) binds both receptors with high affinity, CXCL1 and other ELR+ CXC chemokines generally bind CXCR2 with high affinity and CXCR1 with lower affinity. nih.gov Structural comparisons have highlighted differences in the N-loop residues between CXCL8 and CXCL1. nih.gov
The quaternary structure of CXCL1 can also influence receptor binding. While both monomers and dimers can activate CXCR2, the dimeric form may exhibit distinct binding characteristics or downstream signaling compared to the monomer, although this is still an area of investigation. wikipedia.orgmdpi.comnih.govmdpi.com The interaction with GAGs can also impact receptor binding by modulating the local concentration and presentation of CXCL1 to its receptors. annualreviews.orgmdpi.com
| Receptor | Primary Binding Affinity | Notes |
| CXCR2 | High wikipedia.orgmdpi.com | Primary signaling receptor wikipedia.orgbio-techne.combio-techne.comencyclopedia.pubmdpi.com |
| CXCR1 | Low (at high concentrations) mdpi.comnih.gov | Binds with lower affinity compared to CXCR2 nih.gov |
| ACKR1 | High mdpi.com | Atypical chemokine receptor mdpi.com |
Conformational Dynamics and Flexibility of this compound (CXCL1)
The biological function of CXCL1 is intimately linked to its conformational dynamics and flexibility, particularly in specific regions of the protein. The N-terminal region, including the N-loop, is notably less structured and exhibits significant conformational flexibility. nih.gov This inherent flexibility is not merely random motion but is functionally important, influencing receptor binding affinity and coupling to downstream receptor activation events. nih.gov
Studies comparing the dynamic characteristics of CXCL1 monomers and dimers, as well as comparisons with related chemokines like CXCL8, suggest that differences in N-loop conformational dynamics may contribute to observed functional variations. nih.gov Furthermore, the interaction of CXCL1 with its receptor, CXCR2, can impact its conformational state. Binding of the CXCL1 dimer to the CXCR2 N-terminal domain has been shown to induce conformational changes that can lead to the dissociation of the dimer into monomers. guidetopharmacology.org In the case of a stabilized, or "trapped," dimer, receptor binding can result in increased global conformational flexibility of the chemokine. guidetopharmacology.org These observations indicate that receptor binding is not a localized event but involves coupled interactions that influence the dynamics within the monomer and across the dimer interface. guidetopharmacology.org
While some research indicates that differences in conformational dynamics may not be the primary determinant of function, their potential role in other in vivo processes warrants further investigation. nih.gov The C-terminal α-helix also contributes to the structural stability and function of chemokines, and its dynamic properties are believed to play a regulatory role. neobioscience.com The dynamic nature of CXCL1 allows it to adopt different conformations that may be relevant for binding to its receptors and interacting with glycosaminoglycans (GAGs) in the extracellular matrix, which can influence chemokine presentation and gradient formation. neobioscience.comnih.gov
Computational Models and Predictive Insights into this compound (CXCL1) Structure
Computational approaches have become indispensable tools for gaining deeper insights into the structure, dynamics, and interactions of proteins like CXCL1, complementing experimental methods such as X-ray crystallography and NMR spectroscopy. Molecular modeling techniques are employed to build three-dimensional models of CXCL1, often based on the structures of homologous proteins when experimental structures are unavailable or to study different conformational states.
Molecular dynamics (MD) simulations are particularly valuable for exploring the conformational dynamics and flexibility of CXCL1 in atomistic detail over time. These simulations can reveal the dynamic behavior of specific regions, such as the flexible N-terminus and N-loop, and how these dynamics are affected by factors like dimerization or binding to receptors or GAGs. For instance, MD simulations have been used to investigate the interaction dynamics between CXCL1 and its receptor, providing molecular insights into the binding process and the conformational changes that occur upon complex formation. Computational analyses can support and extend findings from experimental structural biology, helping to interpret cryo-electron microscopy (cryo-EM) data and providing a more complete picture of protein behavior.
Beyond studying intrinsic protein properties, computational models are also applied in structure-based ligand discovery and design. By utilizing the known or modeled structures of CXCL1 and its receptors, computational methods can screen libraries of small molecules or peptides to identify potential binders or design novel compounds with desired binding affinities and functional properties. medchemexpress.com Predictive algorithms, including those based on pseudo-amino acid composition, can be used to infer various protein attributes, including those related to structural class and cellular location. Furthermore, computational models integrating information about chemokines like CXCL1 have been developed for predictive purposes in disease contexts, such as predicting prognosis in certain cancers. Databases like the AlphaFold Protein Structure Database also provide computationally predicted structures, offering valuable starting points for structural analysis and modeling.
| Computational Approach | Application to CXCL1 |
| Molecular Modeling | Building 3D structures, studying different conformational states |
| Molecular Dynamics (MD) | Simulating conformational dynamics, flexibility, and interactions with receptors/GAGs |
| Structure-Based Design | Identifying and designing potential ligands for CXCL1 receptors |
| Predictive Algorithms | Inferring protein attributes based on sequence/composition, developing disease prognosis models |
| Protein Structure Databases | Providing computationally predicted structures (e.g., AlphaFold) for analysis and modeling |
Molecular Mechanisms of Kc Protein Cxcl1 Action and Interaction
KC Protein (CXCL1)-Receptor Interactions
CXCL1 primarily interacts with chemokine receptors, with its most significant receptor being C-X-C motif chemokine receptor 2 (CXCR2). mdpi.comrndsystems.com While CXCR2 is the main receptor, CXCL1 can also engage with other chemokine receptors, albeit typically with lower affinity. mdpi.com
Binding Kinetics and Thermodynamics with CXCR2
CXCL1 exhibits a much higher affinity for CXCR2 compared to other potential receptors like CXCR1. mdpi.com The interaction between a ligand and its receptor can be characterized by binding kinetics, including the association rate constant (kon) and the dissociation rate constant (koff), and binding thermodynamics, often represented by the equilibrium dissociation constant (Kd). vanderbilt.eduboisestate.edu The Kd is calculated as the ratio of koff to kon and represents the ligand concentration at which half of the receptors are occupied at equilibrium. vanderbilt.edusartorius.com
Research indicates that CXCL1 binds to CXCR2 with significantly higher affinity than to CXCR1. Binding parameters for CXCL1 to CXCR1 have been reported with Kd values ranging from 300 nM to 880 nM, depending on the study. mdpi.com While specific detailed kinetic (kon, koff) and thermodynamic (Kd) data for the CXCL1-CXCR2 interaction were not extensively detailed with numerical values in the immediate search results, the consistent emphasis on the much higher affinity for CXCR2 underscores a tighter and likely more stable binding interaction compared to CXCR1. mdpi.commdpi.com
The strength of binding (affinity) is inversely related to the Kd; a smaller Kd indicates a tighter interaction. sartorius.com
Engagement with Other Chemokine Receptors (e.g., CXCR1)
Although CXCR2 is the primary receptor for CXCL1, CXCL1 can also bind to and activate CXCR1, particularly at higher concentrations. mdpi.commdpi.com However, the binding affinity of CXCL1 for CXCR1 is considerably weaker, estimated to be 300 to 1000 times lower than its affinity for CXCR2. mdpi.com The reported EC50 values for CXCL1 activation of CXCR1 are around 65 ± 13 nM or 220 nM. mdpi.com This suggests that under typical physiological conditions where chemokine concentrations might be lower, the interaction with CXCR2 is likely the dominant signaling axis for CXCL1. mdpi.commdpi.com
CXCR1 is known to primarily interact with CXCL6 and CXCL8, while CXCR2 interacts with a broader range of ELR+ CXC chemokines, including CXCL1, CXCL2, CXCL3, CXCL5, CXCL6, CXCL7, and CXCL8. encyclopedia.pubhaematologica.org Despite the lower affinity, some studies suggest that CXCR1 can still be important for the action of CXCL1 in certain contexts. mdpi.com
Structural Basis of Ligand-Receptor Recognition
The interaction between CXC chemokines like CXCL1 and their receptors, such as CXCR2, is often described by a two-site binding mechanism involving Chemokine Recognition Site 1 (CRS1) and Chemokine Recognition Site 2 (CRS2). nih.gov
CXCL1, as an ELR+ chemokine, possesses a critical Glu-Leu-Arg (ELR) motif at its N-terminus. encyclopedia.pubdovepress.com This ELR motif is crucial for the recognition and activation of CXCR2. nih.govpnas.org The interaction involves the spatial arrangement of specific residues on both the chemokine and the receptor. The E-L-R motif in CXCL1 interacts with a corresponding R-D motif in CXCR2, which is critical for the recognition mechanism. nih.gov These interactions occur at CRS2, a pocket within the receptor formed by extracellular loops and transmembrane helices. pnas.orgnih.govbiorxiv.org
CXCL1 binding to CXCR2 is proposed to occur in two steps: an initial binding at Site-I (involving the chemokine's N-terminal domain and the receptor's N-terminal residues) which is thought to trigger structural and dynamic changes essential for subsequent interactions at Site-II (CRS2). nih.gov At CRS2, specific polar interactions, such as those between E6 of CXCL1 and R212 of CXCR2, are critical determinants of agonist potency. pnas.orgbiorxiv.org
Structural studies, including cryo-electron microscopy, have provided detailed insights into how CXCL1 binds to chemokine receptors like the viral GPCR KSHV-GPCR, which shares high similarity with CXCR2. These studies show CXCL1 binding within a transmembrane pocket (CRS2) and highlight the role of the ELR motif in critical interactions. pnas.orgbiorxiv.org
Intracellular Signal Transduction Pathways Activated by this compound (CXCL1)
Upon binding to its primary receptor CXCR2, CXCL1 triggers a cascade of intracellular signaling events. CXCR2 is a G protein-coupled receptor, and its activation leads to the engagement of heterotrimeric G proteins, predominantly Gαi proteins. nih.govmdpi.com
G Protein-Coupled Receptor Signaling Pathways (e.g., PI3Kγ/Akt, MAP Kinases)
The binding of CXCL1 to CXCR2 induces conformational changes in the receptor, leading to the dissociation of the Gαi subunit from the Gβγ subunits. nih.govmdpi.com Both the activated Gαi and Gβγ subunits can then initiate downstream signaling cascades. mdpi.com
Key signaling pathways activated by CXCL1-CXCR2 interaction include:
PI3K/Akt Pathway: The Gβγ subunits can activate Phosphatidylinositol 3-kinase (PI3K), particularly PI3Kγ. wikipedia.orgnih.gov PI3K activation leads to the production of PIP3, which in turn recruits and activates Akt (Protein Kinase B). mdpi.com The PI3K/Akt pathway is crucial for modulating cell survival, angiogenesis, and migration. nih.gov This pathway has been implicated in CXCL1-mediated effects in various cell types, including cancer cells. nih.govspandidos-publications.com
MAP Kinase Pathways: CXCL1 activation of CXCR2 also triggers the activation of Mitogen-Activated Protein Kinases (MAPKs), including ERK1/ERK2, JNK, and p38 MAPK. wikipedia.orgmdpi.comnih.gov These pathways are involved in regulating cell proliferation, differentiation, and gene expression. mdpi.com Studies have shown that CXCL1 can activate ERK1/ERK2 in a dose- and time-dependent manner in certain cancer cells. spandidos-publications.com Activation of the MAPK/p38 pathway in microglia by CXCL1 has been linked to neuropathic pain. cytojournal.com
PLC/PKC Pathway: Gβγ subunits can also activate Phospholipase C-β (PLC-β). mdpi.commdpi.com PLC-β hydrolyzes PIP2 into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). mdpi.com IP3 leads to the release of intracellular calcium ions, while DAG activates Protein Kinase C (PKC). mdpi.com
| Signaling Pathway | Key Molecules Involved (Examples) | Downstream Effects (Examples) |
|---|---|---|
| PI3K/Akt | PI3Kγ, Akt (PKB) | Cell survival, angiogenesis, migration, proliferation nih.govmdpi.com |
| MAP Kinases (ERK, JNK, p38) | ERK1/2, JNK, p38 | Cell proliferation, differentiation, gene expression wikipedia.orgmdpi.comnih.gov |
| PLC/PKC | PLC-β, IP3, DAG, PKC | Calcium mobilization, various cellular processes mdpi.commdpi.com |
Downstream Effector Molecules and Pathway Crosstalk
The activation of these primary signaling pathways by CXCL1 leads to the modulation of numerous downstream effector molecules and can involve significant pathway crosstalk.
Downstream effectors include transcription factors like NF-κB, which can be activated via pathways involving Ras, MEKK1, and p38, or through the PI3K-Akt pathway. mdpi.commdpi.com NF-κB activation can lead to the increased expression of inflammatory cytokines and chemokines, including potentially a feed-forward loop increasing CXCR2 ligands. mdpi.comfrontiersin.org
CXCR2 activation can also influence the activity of non-receptor tyrosine kinases like Src. ijpsonline.com Furthermore, activation of JAK2 and STAT3 has been observed downstream of CXCR2 activation. cytojournal.commdpi.com STAT3, once activated, can influence the Raf-MEK-ERK MAPK pathway and may form a feed-forward loop by increasing CXCR2 expression. mdpi.comaacrjournals.org
Crosstalk between pathways is evident. For instance, the PI3K/Akt pathway can interact with FAK activation, which in turn influences the expression of matrix metalloproteinases (MMPs) like MMP2 and MMP9, facilitating cell migration. spandidos-publications.commdpi.com There is also crosstalk between the Hippo-YAP pathway and NF-κB signaling, where components of the Hippo pathway can influence the expression of CXCL1 and CXCL2. frontiersin.org
The specific downstream effects and pathway interactions can vary depending on the cell type and the biological context. For example, in gastric cancer cells, macrophage-derived CXCL1 and CXCL5 can activate a CXCR2/STAT3 feed-forward loop promoting migration and epithelial-mesenchymal transition (EMT). aacrjournals.org In ER-negative breast cancer cells, CXCL1 primarily activates the ERK/MMP2/9 signaling axis to stimulate migration and invasion. spandidos-publications.com
| Downstream Effector/Pathway | Involved Pathways (Examples) | Cellular Outcome (Examples) |
| NF-κB | Ras/MEKK1/p38, PI3K/Akt | Increased inflammatory mediator expression mdpi.comfrontiersin.org |
| STAT3 | JAK2, CXCR2 feed-forward | Influences ERK pathway, increased CXCR2 expression mdpi.comaacrjournals.org |
| FAK | PI3K/Akt, Rap1 | Increased MMP expression, cell migration mdpi.com |
| MMP2/MMP9 | FAK downstream | Extracellular matrix remodeling, cell migration, invasion spandidos-publications.commdpi.com |
This compound (CXCL1)-Mediated Cellular Responses
CXCL1 binding to its receptors, primarily CXCR2, initiates intracellular signaling that drives several key cellular responses essential for processes like immune cell recruitment and tissue remodeling. novusbio.comrndsystems.comwikipedia.org
The actin cytoskeleton is a dynamic structure critical for cell shape, motility, and division. CXCL1-mediated signaling significantly impacts actin cytoskeleton reorganization, a fundamental process in cell migration. Activation of CXCR2 by CXCL1 triggers signaling pathways involving G proteins, particularly Gαi, which can influence actin remodeling. nih.gov This involves the recruitment and activation of Rho GTPases and the generation of PIP2, events crucial for integrin activation and leukocyte recruitment. nih.gov Studies using mouse models, particularly with the CXCR2 agonist KC (mouse CXCL1), have provided insights into these G-protein/β-arrestin signaling pathways and their role in actin remodeling. nih.gov Additionally, actin-binding proteins (ABPs) such as kindlin-3, talin-1, paxillin, and HS1 are recruited, which are heavily dependent on chemokine-mediated integrin activation required for neutrophil adhesion and transendothelial migration. nih.gov Research involving leukocyte-specific gene 1 protein (LSP1), a cytoskeletal-associated protein, has demonstrated its involvement in chemokine KC-activated cytoskeletal reorganization in murine neutrophils. nih.gov LSP1 is known to cross-link F-actin and is critical in regulating the transendothelial migration of neutrophils. nih.govaai.org LSP1-deficient neutrophils show impaired migration speed and directionality during KC-directed chemotaxis and exhibit abnormal morphologies with discontinuous actin-rich cortexes. nih.gov
CXCL1 is a potent chemoattractant, directing the directional migration of various cell types, most notably neutrophils. novusbio.comrndsystems.comwikipedia.orgnih.gov This directional movement, or chemotaxis, requires the establishment and maintenance of cell polarity, where the cell develops a leading edge and a trailing edge in response to the chemokine gradient. The signaling pathways activated by CXCL1, including PI3K/Akt and MAPK, play crucial roles in establishing this polarity and guiding the cell's movement towards higher concentrations of the chemokine. wikipedia.orgmdpi.com The precise mechanisms involve the spatial regulation of actin polymerization and the coordinated activity of various signaling molecules at the cell's leading edge. Studies on neutrophil chemotaxis towards CXCL1 gradients have highlighted the importance of proteins like LSP1 in regulating both the speed and directionality of migration. nih.govaai.org Furthermore, CXCL1's role in promoting cell migration is significant in various physiological and pathological contexts, including inflammation, wound healing, and cancer metastasis. wikipedia.orgmdpi.comnih.gov
Protein-Protein Interactions Beyond Receptor Binding
Beyond its direct interaction with CXCR1 and CXCR2, CXCL1 engages in a variety of protein-protein interactions that modulate its activity, localization, and downstream signaling. novusbio.comrndsystems.com These interactions can occur with intracellular adaptor proteins, components of signaling complexes, and extracellular matrix molecules.
CXCL1 signaling involves the recruitment and interaction with various intracellular adaptor proteins that link activated receptors to downstream signaling cascades. While the search results did not provide extensive specific examples of CXCL1 directly binding to adaptor proteins, the signaling pathways initiated by CXCR2 activation are known to involve numerous adaptor molecules. For instance, the Fas/Fas ligand system, which can induce KC (CXCL1) release in epithelial cells, involves the adaptor protein MyD88 in a mechanism that leads to KC release. atsjournals.org This suggests that adaptor proteins like MyD88 can be involved in the pathways that regulate CXCL1 production and potentially its downstream effects. The activation of PI3K/Akt and MAPK pathways by CXCL1 also necessitates the involvement of various adaptor proteins that facilitate the assembly of signaling complexes. wikipedia.orgmdpi.com
The cellular responses triggered by CXCL1, such as actin cytoskeleton reorganization and cell migration, are mediated through the formation of multi-protein signaling complexes. These complexes assemble at the plasma membrane or within the cytoplasm upon receptor activation, bringing together kinases, adaptor proteins, and other signaling molecules. For example, chemokine-mediated integrin activation, crucial for neutrophil adhesion and migration, involves the recruitment of a complex of actin-binding proteins. nih.gov While specific details on the precise composition of CXCL1-induced signaling complexes were not extensively detailed in the search results, the activation of pathways like PI3K and MAPK implies the formation of complexes involving components of these cascades. wikipedia.orgmdpi.com Research indicates that CXCL1 and CXCL2 can regulate NLRP3 inflammasome activation via CXCR2, a process that involves protein kinase C μ-dependent integrin-linked kinase, highlighting the formation of signaling hubs that control inflammatory responses. researchgate.net
CXCL1 interacts with components of the extracellular matrix (ECM), which can influence its diffusion, localization, and presentation to cells. These interactions are particularly important in establishing chemokine gradients that guide cell migration. CXCL1 can bind to glycosaminoglycans, such as heparin, within the ECM. nih.gov This binding can immobilize the chemokine, creating localized high concentrations that facilitate directional cell movement. Furthermore, the ECM itself can influence CXCL1 expression. Studies have shown that extracellular matrix derived from certain cells can induce the expression of CXCL1 in other cells, such as pancreatic β-cells, in a process dependent on NF-κB activation and potentially amplified by autocrine signaling involving IL-1. oup.com This indicates a reciprocal relationship where CXCL1 interacts with the ECM, and the ECM can, in turn, regulate CXCL1 production. CXCL1 also plays a role in processes involving ECM remodeling, such as cartilage matrix deposition and remodeling, by promoting the hypertrophic differentiation of chondrocytes. novusbio.comrndsystems.com
| Compound Name | PubChem CID |
| This compound (CXCL1) | 5318517 frontiersin.orgresearchgate.net |
Data Table: Key Signaling Pathways Activated by CXCL1
| Signaling Pathway | Downstream Effects | Relevance to CXCL1 Function | Source |
| PI3K/Akt | Cell survival, proliferation, migration, angiogenesis | Crucial for cell migration and various cellular responses | wikipedia.orgmdpi.comnih.govrndsystems.com |
| MAP Kinases (ERK1/ERK2, JNK, p38) | Cell proliferation, differentiation, survival, apoptosis, inflammatory responses | Involved in cell migration, inflammatory signaling, and CXCL1 release | wikipedia.orgmdpi.comatsjournals.orgrndsystems.com |
| Phospholipase C (PLCβ) | Intracellular calcium mobilization, activation of downstream kinases | Contributes to diverse cellular responses including chemotaxis | wikipedia.orgmdpi.comnih.gov |
| Rho GTPases | Actin cytoskeleton reorganization, cell migration | Essential for changes in cell shape and directional movement | nih.gov |
| G Protein Signaling (Gi) | Regulation of adenylate cyclase, activation of downstream effectors | Mediates various cellular responses including actin remodeling and chemotaxis | nih.govguidetopharmacology.orgresearchgate.net |
| β-arrestin Signaling | Coupling to MAP kinase and tyrosine kinase pathways | Involved in diverse cellular processes including cytoskeletal rearrangement and chemotaxis | nih.gov |
| Protein Kinase C μ (PKCμ) | Inflammasome activation | Regulates inflammatory responses mediated by CXCL1 | researchgate.net |
| Integrin-Linked Kinase (ILK) | Inflammasome activation | Essential for CXCL1-mediated inflammasome activation | researchgate.net |
Transcriptional Regulation of Kc Protein Cxcl1 Gene Expression
Promoter Region Analysis and Regulatory Elements
The transcriptional regulation of the CXCL1 gene is significantly influenced by the cis-acting elements located within its promoter region. The human CXCL1 gene consists of four exons and three introns. encyclopedia.pubnih.gov A minimal promoter region, approximately 306 base pairs immediately upstream of the transcription start site, plays a crucial role in CXCL1 transcription. nih.gov
Key regulatory elements identified within the CXCL1 promoter include a TATA box located between -30 and -24 bp upstream of the transcription start site. encyclopedia.pubnih.govnih.gov An important nuclear factor κB (NF-κB) binding site is situated at loci -78 to -66 bp or -67 to -77 bp. encyclopedia.pubnih.govnih.govmdpi.com Nested within the NF-κB site is an AT-rich motif at -74 bp and -73 bp, which can bind high-mobility group, AT-hook 1 (HMGA1), a protein important for full promoter activation. encyclopedia.pubnih.govmdpi.com The immediate upstream region (IUR), located at -93 bp to -78 bp or -78 to -96 bp, directly borders the NF-κB binding site and is critical for CXCL1 transcription. encyclopedia.pubnih.govnih.govresearchgate.netnih.gov A GC-rich binding site for specificity protein 1 (Sp1) and specificity protein 3 (Sp3) is found at loci -129 bp to -119 bp or -117 to -128 bp and is important for basal CXCL1 expression and induction by factors like IL-17 and TNF-α. encyclopedia.pubnih.govnih.govresearchgate.net
Beyond this minimal promoter, other regulatory sequences exist at varying distances from the transcription start site, contributing to the complex modulation of CXCL1 expression. encyclopedia.pubnih.gov These regions contain binding sites for a diverse array of transcription factors that can either increase or decrease CXCL1 expression. encyclopedia.pubnih.govresearchgate.net
| Regulatory Element | Location (relative to TSS) | Key Transcription Factors | Role in CXCL1 Expression | Source |
| TATA box | -30 to -24 bp | - | Core promoter element | encyclopedia.pubnih.govnih.gov |
| NF-κB binding site | -78 to -66 bp / -67 to -77 bp | NF-κB (p50/p65) | Induction | encyclopedia.pubnih.govnih.govmdpi.com |
| AT motif (within NF-κB site) | -74 to -73 bp | HMGA1 | Full promoter activation | encyclopedia.pubnih.govmdpi.com |
| Immediate Upstream Region (IUR) | -93 to -78 bp / -78 to -96 bp | CDP | Repression | encyclopedia.pubnih.govnih.govresearchgate.netnih.gov |
| Sp1/Sp3 binding site | -129 to -119 bp / -117 to -128 bp | Sp1, Sp3 | Basal and inducible | encyclopedia.pubnih.govnih.govresearchgate.net |
| MITF binding site | -375 bp | MITF | Increase | encyclopedia.pubnih.gov |
| YB-1 binding site (murine KC) | -551 to -517 bp | YB-1 | Induction (murine) / Repression (hepatic) | encyclopedia.pubnih.govnih.gov |
| Snail binding site | -984 to -301 bp | Snail | Increase | encyclopedia.pubnih.gov |
| HeyL binding site | -2 kbp | HeyL | Increase | encyclopedia.pubnih.gov |
| Egr-1 binding sites | -367 bp, -134 bp | Egr-1 | Induction (by TNF-α) | encyclopedia.pubnih.gov |
| STAT1 binding site | -154 bp | STAT1 | Decrease (can also increase) | encyclopedia.pubnih.govresearchgate.net |
| TGF-β-inhibitory element (TIE) | -1247 bp | Indirect (TGF-β) | Reduction | encyclopedia.pubnih.gov |
| SMAD-binding element (SBE) | -560 bp | Indirect (TGF-β) | Reduction | encyclopedia.pubnih.gov |
Key Transcription Factors Modulating KC Protein (CXCL1) Expression
The expression of CXCL1 is modulated by the binding of various transcription factors to its promoter and regulatory regions. These factors can act as activators or repressors, influencing the rate of CXCL1 gene transcription in response to diverse stimuli and cellular contexts.
NF-κB Activation and its Role in Induction
Nuclear factor κB (NF-κB) is a pivotal transcription factor in the induction of CXCL1 expression, particularly in inflammatory responses. encyclopedia.pubnih.govmdpi.comnih.gov The NF-κB p50/p65 heterodimer is a key complex that binds to the NF-κB site in the CXCL1 promoter, leading to increased transcription. encyclopedia.pubnih.govmdpi.com Pro-inflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-17 (IL-17) are potent inducers of CXCL1 expression through the activation of NF-κB. encyclopedia.pubnih.govmdpi.com For instance, IL-17 activates NF-κB through a signaling pathway involving Act1, TRAF6, and TAK1. encyclopedia.pub
In cancer cells, high basal NF-κB activation contributes to elevated basal CXCL1 expression. encyclopedia.pubmdpi.com In these cells, while pro-inflammatory cytokines can still influence CXCL1 levels, their effect may be more focused on increasing CXCL1 mRNA stability rather than solely transcriptional induction. encyclopedia.pubmdpi.com CXCL1 can also auto-induce its own expression via NF-κB activation, a mechanism observed in cancer. encyclopedia.pubmdpi.com
The transcriptional activity of NF-κB on the CXCL1 promoter is also regulated by interactions with coactivators and corepressors. CREB-binding protein (CBP) and p300/CBP-association factor (PCAF) are coactivators that enhance NF-κB function. encyclopedia.pubnih.govresearchgate.netnih.gov Conversely, CCAAT displacement protein (CDP), which binds to the IUR, can disrupt the interaction between NF-κB and these coactivators, thereby decreasing NF-κB-dependent CXCL1 expression. encyclopedia.pubnih.govnih.govresearchgate.netnih.gov In some cases, NF-κB can repress CXCL1 expression; for example, the NF-κB p50/p50 homodimer can recruit histone deacetylase 1 (HDAC1) to the promoter in hepatocytes, leading to reduced CXCL1 expression. encyclopedia.pubnih.govmdpi.com The formation of an NF-κB complex with cut-like homeobox 1 (CUX1) at the NF-κB binding site is also important for CXCL1 induction, particularly during co-stimulation with IL-17 and TNF-α, a process relevant in rheumatoid arthritis. encyclopedia.pubmdpi.com
Research findings highlight the dependence of CXCL1 expression on NF-κB activation in various contexts. For example, studies in rat pancreatic β-cells demonstrated that extracellular matrix-induced CXCL1 expression is dependent on NF-κB activation. oup.com Furthermore, experiments in mice deficient in CXCL1 showed reduced NF-κB activation in response to polymicrobial sepsis, indicating a role for CXCL1 in the NF-κB activation pathway itself. aai.org
| Stimulus/Context | Effect on NF-κB Activity | Effect on CXCL1 Expression | Relevant Findings | Source |
| IL-1β, TNF-α, IL-17 | Activation | Increase | Induce CXCL1 via NF-κB pathway. | encyclopedia.pubnih.govmdpi.com |
| Cancer cells | High basal activation | High basal expression | Contributes to constitutive CXCL1 levels. | encyclopedia.pubmdpi.com |
| Extracellular Matrix (rat β-cells) | Activation | Increase | CXCL1 expression is dependent on NF-κB activation. | oup.com |
| Polymicrobial Sepsis (CXCL1-deficient mice) | Reduced activation | - | CXCL1 is essential for NF-κB activation in this model. | aai.org |
| Hepatocytes | p50/p50 homodimer binding | Decrease | Recruits HDAC1, leading to reduced expression. | encyclopedia.pubnih.govmdpi.com |
| Co-stimulation with IL-17 and TNF-α | Enhanced activation | Increased induction | Involves NF-κB complex with CUX1 binding to the promoter. | encyclopedia.pubmdpi.com |
Involvement of MITF and YB-1
The microphthalmia-associated transcription factor (MITF) has been identified as a regulator of CXCL1 expression. A binding site for MITF is located at -375 bp upstream of the transcription start site of the CXCL1 gene. encyclopedia.pubnih.gov MITF is a transcription factor important for melanocyte differentiation and is overexpressed in melanoma. encyclopedia.pubnih.gov Studies indicate that the increase in CXCL1 expression observed in melanoma is partly dependent on MITF. encyclopedia.pubnih.govmdpi.com
Y-box protein-1 (YB-1) is another transcription factor implicated in regulating CXCL1 expression. A binding site for YB-1 has been found in the promoter region of the murine KC gene, a paralog of human CXCL1, located between -551 bp and -517 bp upstream of the transcription start site. encyclopedia.pubnih.gov In a murine bile duct ligation model, KC expression in the liver was increased in a YB-1-dependent manner upon YB-1 binding. encyclopedia.pubnih.gov However, further studies are needed to confirm the role of YB-1 in humans. encyclopedia.pubnih.gov Interestingly, recent research in a liver fibrosis model suggests that YB-1 can act as a potent transcriptional repressor of the Cxcl1 gene in that specific context, highlighting potential context-dependent roles for this transcription factor. nih.gov
Regulation by Snail and HeyL Transcription Factors
Snail, a transcription factor crucial for epithelial-mesenchymal transition (EMT), is involved in the regulation of CXCL1 expression. A binding site for Snail is located in the region from -984 bp to -301 bp upstream of the CXCL1 transcription start site. encyclopedia.pubnih.gov Snail can increase CXCL1 expression by directly binding to its promoter and by enhancing NF-κB activation, a mechanism observed in ovarian cancer cells. mdpi.com This increased CXCL1 expression during EMT plays a role in cancer cell migration, invasion, and metastasis. encyclopedia.pubnih.gov
Hey-like (HeyL), a transcription factor associated with Notch signaling, which is often overexpressed in various cancers, also regulates CXCL1 expression. A HeyL binding site is located approximately 2 kbp upstream of the CXCL1 transcription start site. encyclopedia.pubnih.gov In breast cancer cells, activation of Notch signaling leads to the activation of HeyL, which then attaches to the CXCL1 promoter, increasing its expression. mdpi.com This effect of HeyL on increasing CXCL1 expression contributes to angiogenesis in cancer. encyclopedia.pubnih.govmdpi.comfrontiersin.org Studies using human breast cancer cells have shown that HeyL directly binds to the promoter sequences of CXCL1 (and CXCL2/3), leading to their upregulation. frontiersin.org
Influence of Egr-1 on Promoter Activity
Early growth response gene 1 (Egr-1) is a transcription factor that influences CXCL1 promoter activity. Egr-1 binds directly to the CXCL1 promoter at two identified loci: -367 bp and -134 bp. encyclopedia.pubnih.gov Egr-1 is one of the transcription factors responsible for the induction of CXCL1 expression by TNF-α. encyclopedia.pubnih.gov This regulatory mechanism is significant in cancer, particularly in esophageal cancer, where Egr-1 is frequently overexpressed. encyclopedia.pubnih.gov Studies in Egr-1 deficient mice have shown decreased expression levels of KC (CXCL1), MIP2 (CXCL2), and IP-10 (CXCL10) in response to stimuli like Pseudomonas aeruginosa lung infection, further supporting the role of Egr-1 in regulating CXCL1 expression in vivo. researchgate.netasm.org Egr-1 can physically interact with NF-κB p65, suggesting a potential cooperative role in the synthesis of inflammatory mediators. asm.org
Hypoxia-Inducible Factors (HIF-1, HIF-2) in Expression Modulation
Hypoxia, a common feature in inflammatory tissues and tumors, significantly influences CXCL1 expression through the activation of hypoxia-inducible factors (HIFs), primarily HIF-1 and HIF-2. HIFs are heterodimers that bind to hypoxia response elements (HREs) in the promoter regions of target genes. mdpi.comnih.govashpublications.orgmdpi.com While specifically noted for the murine KC promoter which contains five HRE sequences at various loci, the expression of both murine KC and human CXCL1 can be induced by hypoxia. encyclopedia.pubnih.govmdpi.com
HIF-2 has been shown to induce the expression of murine KC in studies involving mouse epithelial cells and murine chondrocytes. encyclopedia.pubnih.govmdpi.com HIF-1 also increases KC expression in murine myeloid-derived suppressor cells (MDSCs). encyclopedia.pubnih.govmdpi.com In colitis-associated colon cancer, HIF-2 mediates the increase in CXCL1 expression in tumor epithelial cells under hypoxic conditions. mdpi.com
The influence of HIFs on CXCL1 expression can be indirect as well; for instance, in human and mouse aortic endothelial cells, HIF-1 increases the expression of miR-19a, which in turn indirectly increases CXCL1 expression. encyclopedia.pubnih.gov The effect of hypoxia on CXCL1 expression can be cell-type and context-dependent, as hypoxia did not affect CXCL1 expression in lung adenocarcinoma cells in one study, while chronic hypoxia increased it in prostate cancer cells and macrophages. encyclopedia.pubmdpi.com Cycling hypoxia has also been shown to increase CXCL1 expression in certain cancer cell lines. mdpi.com
| Transcription Factor | Binding Site Location (relative to TSS) | Role in CXCL1 Expression | Context/Stimulus | Source |
| HIF-1 | HREs (various, noted in murine KC) | Increase (indirect/direct) | Hypoxia, Murine MDSCs, indirectly via miR-19a | encyclopedia.pubnih.govmdpi.com |
| HIF-2 | HREs (various, noted in murine KC) | Increase | Hypoxia, Mouse epithelial cells, murine chondrocytes, colon cancer epithelial cells | encyclopedia.pubnih.govmdpi.com |
Cytokine and Growth Factor-Mediated Gene Induction (e.g., IL-1, TNF, Thrombin, PGE2)
Various cytokines and growth factors are potent inducers of CXCL1 gene expression. Key among these are interleukin-1 (IL-1), tumor necrosis factor (TNF), thrombin, and prostaglandin (B15479496) E2 (PGE2). These factors often exert their effects by activating signaling pathways that converge on key transcription factors binding to the CXCL1 promoter.
A major pathway for CXCL1 induction by pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) is the activation of nuclear factor-κB (NF-κB). The NF-κB binding site is located at a locus approximately -78 to -66 bp upstream of the transcription start site of the CXCL1 gene. mdpi.com The binding of the NF-κB p50/p65 heterodimer to this site induces CXCL1 expression. mdpi.com Interleukin-17 (IL-17) also increases CXCL1 expression, partly by increasing the stability of CXCL1 mRNA. mdpi.com
TNF-α can also induce CXCL1 expression in an AP-1-dependent manner. mdpi.com Additionally, early growth response gene 1 (Egr-1), a transcription factor, is involved in the induction of CXCL1 expression by TNF-α, binding directly to the CXCL1 promoter at two loci: -367 bp and -134 bp. mdpi.com
Thrombin has been shown to enhance the secretion of CXCL1 from tumor cells. biolegend.com PGE2 stimulates the expression of CXCL1, for instance, in human colorectal carcinoma cells, often through the activation of an EGFR-MAPK pathway. biolegend.com
The induction of CXCL1 by these factors is crucial in inflammatory responses and has implications in various diseases, including cancer. mdpi.comnih.gov
Epigenetic Mechanisms Regulating this compound (CXCL1) Gene Loci
Beyond the direct binding of transcription factors, the expression of the CXCL1 gene is also subject to epigenetic regulation, which involves alterations to chromatin structure and DNA modifications without changing the underlying DNA sequence. These mechanisms play a significant role in controlling gene accessibility and transcriptional activity.
Chromatin Accessibility and Histone Modifications
Chromatin accessibility, which refers to the degree to which DNA is available to transcription factors and the transcriptional machinery, is a key epigenetic regulator of CXCL1 expression. Changes in chromatin structure, often mediated by histone modifications, can either facilitate or impede the binding of regulatory proteins to the CXCL1 gene locus.
Histone modifications, such as acetylation and methylation, significantly impact CXCL1 transcription. For example, histone H3 Lys36 trimethylation (H3K36me3) at a fragment -2.0 to -1.5 kbp upstream of the transcription start site of the CXCL1 gene, catalyzed by histone H3 lysine (B10760008) 36 methyltransferase SET-domain-containing 2 (SETD2), leads to a reduction in CXCL1 expression. mdpi.comnih.govencyclopedia.pubaging-us.com This highlights the repressive role of specific histone methylation marks on CXCL1 transcription.
Conversely, histone acetylation is generally associated with increased chromatin accessibility and transcriptional activation. Histone deacetylases (HDACs) remove acetyl groups from histones, leading to a more condensed chromatin structure and reduced gene expression. frontiersin.org While the direct role of specific histone acetylation events on CXCL1 expression is an area of ongoing research, the interplay between histone acetylation and deacetylation is a fundamental aspect of chromatin-mediated gene regulation.
Research has also shown that cytokine-driven changes in chromatin topology can impact chemokine gene expression, including CXCL1. embopress.org Enhancer regions can engage in dynamic spatial interactions with gene promoters in an inducible manner, influencing gene activation. embopress.org
DNA Methylation Patterns
DNA methylation, particularly the methylation of cytosine residues in CpG dinucleotides, is another crucial epigenetic mechanism regulating gene expression. CpG islands are often found in gene promoter regions, and their methylation status can significantly influence transcriptional activity.
Studies have identified potential CpG methylation sites within the CXCL1 promoter. biorxiv.org The extent of CpG methylation in these regions can be influenced by enzymes such as Ten-eleven translocation 1 (TET1), which promotes DNA demethylation. biorxiv.org TET1 has been shown to act as a specific epigenetic regulator of CXCL1 by promoting DNA demethylation, thus facilitating its transcriptional activation in response to inflammatory stimuli like LPS and TNFα. biorxiv.org
Conversely, hypermethylation of promoter regions is typically associated with gene silencing. While hypomethylation of the CXCL1 promoter has been linked to its overexpression in certain contexts, such as Helicobacter pylori-induced gastric cancer, indicating a role for DNA demethylation in activating CXCL1 expression in disease. bham.ac.ukresearchgate.net
The dynamic interplay between DNA methylation and demethylation, mediated by enzymes like TET1, contributes to the fine-tuning of CXCL1 gene expression in response to various stimuli.
Here is a summary of some data points regarding the regulation of CXCL1 expression:
| Regulator | Mechanism | Effect on CXCL1 Expression | Relevant Section | Source(s) |
| IL-1β | Activates NF-κB | Increase | 4.3 | mdpi.commdpi.com |
| TNF-α | Activates NF-κB, AP-1, Egr-1 | Increase | 1, 24, 34 | |
| IL-17 | Increases mRNA stability, enhances IL-1β/TNF-α induction | Increase | 1, 34 | |
| Thrombin | Enhances secretion (tumor cells) | Increase | 5, 9 | |
| PGE2 | Stimulates expression (e.g., via EGFR-MAPK in CRC cells) | Increase | 5, 9 | |
| NF-κB (p50/p65 heterodimer) | Binds to promoter site (-78 to -66 bp) | Increase | 1, 24, 34 | |
| SETD2 | Catalyzes H3K36me3 on promoter (-2.0 to -1.5 kbp) | Decrease | 1, 2, 24, 41 | |
| TET1 | Promotes DNA demethylation in promoter regions | Increase | 3, 29 | |
| CDP (CAAT displacement protein) | Binds to IUR, inhibits NF-κB coactivator recruitment | Decrease | 1, 6, 16 | |
| HDAC1 | Recruited by NF-κB p50/p50 homodimer in hepatocytes | Decrease | 1, 26 | |
| Egr-1 | Binds to promoter sites (-367 bp and -134 bp) | Increase | 1, 24 | |
| AP-1 | Involved in induction by IL-17 and TNF-α | Increase | 1, 24 | |
| H3K36me3 | Histone modification on promoter (-2.0 to -1.5 kbp), catalyzed by SETD2 | Decrease | 1, 2, 24, 41 | |
| DNA Hypomethylation | In promoter regions | Increase | 3, 28, 29 |
Post Transcriptional and Post Translational Regulation of Kc Protein Cxcl1
mRNA Stability and Decay Mechanisms
The stability of CXCL1 mRNA is a crucial factor in determining the level of KC protein production. mdpi.comnih.gov CXCL1 mRNA is generally considered to have a low half-life, with estimates around 15 minutes in the absence of stabilizing factors. mdpi.comnih.gov Its decay can be influenced by various stimuli and regulatory elements, particularly within the 3' untranslated region (UTR). mdpi.comnih.goversnet.orgescholarship.org
Role of IL-17 in mRNA Stabilization (Act1-dependent pathway)
Interleukin-17 (IL-17) is a key cytokine that significantly increases CXCL1 expression, primarily by enhancing CXCL1 mRNA stability. mdpi.comnih.govresearchgate.net This stabilization is largely mediated through an Act1-dependent pathway. mdpi.comnih.govresearchgate.net In unstimulated cells, the splicing factor 2 (SF2)/alternative splicing factor (ASF) can bind to the 3'-UTR of CXCL1 mRNA, contributing to its reduced stability. nih.govencyclopedia.pub Upon activation of the IL-17 receptor, a signaling cascade involving Act1, TRAF2, and TRAF5 is initiated. nih.govresearchgate.netencyclopedia.pubfrontiersin.org Act1 plays a central role in this process by causing the phosphorylation of SF2/ASF via the inhibitor of NF-κB kinase ε (IKKε). nih.govencyclopedia.pubfrontiersin.org This phosphorylation leads to the formation of an Act1-TRAF2-TRAF5-SF2/ASF complex, which results in the dissociation of SF2/ASF from the CXCL1 mRNA, thereby increasing its stability. nih.govencyclopedia.pubfrontiersin.org Additionally, Act1 can induce K63-linked polyubiquitination of the RNA-binding protein HuR (human antigen R), which is dependent on the Ubc13-Uev1A E2 complex. encyclopedia.pubfrontiersin.orgnih.govoup.com This modified HuR can then bind to AU-rich elements (AREs) on the CXCL1 mRNA, further promoting its stabilization and translation. encyclopedia.pubfrontiersin.orgnih.govoup.com
Influence of LPS and IL-10 on mRNA Half-Life
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inflammatory stimulus that can also affect CXCL1 mRNA stability. citeab.comciteab.comnih.govpnas.org Studies, particularly in murine macrophages, have shown that LPS can lead to the stabilization of KC (murine CXCL1) mRNA. ersnet.orgaai.org This LPS-mediated stabilization is dependent on the activation of the p38 MAPK pathway. ersnet.orgencyclopedia.pubaai.org Activated p38 MAPK can phosphorylate tristetraprolin (TTP), an ARE-binding protein known to reduce the stability of many cytokine mRNAs, including murine KC mRNA. encyclopedia.pubaai.orgoup.com Phosphorylation of TTP by MAPK-activated protein kinase 2 (MK2), a downstream target of p38 MAPK, prevents TTP from recruiting deadenylases, thus inhibiting mRNA decay. encyclopedia.pubaai.org
Conversely, Interleukin-10 (IL-10), an anti-inflammatory cytokine, can decrease the mRNA stability of various chemokines induced by inflammatory stimuli like LPS. ersnet.orglife-science-alliance.org This suggests that IL-10 may interfere with the signaling pathways or RNA-binding proteins involved in LPS-mediated mRNA stabilization. ersnet.org
Regulatory Elements within the 3' Untranslated Region (UTR)
The 3' UTR of CXCL1 mRNA contains several regulatory elements that influence its stability and decay. mdpi.comnih.goversnet.orgescholarship.org These elements can serve as binding sites for RNA-binding proteins and microRNAs. escholarship.org Adenylate-uridylate-rich elements (AREs) are prominent features in the 3' UTRs of many chemokine mRNAs, including CXCL1, and are well-known for their role in regulating mRNA turnover. ersnet.orgescholarship.orgaai.org These AREs can contain AUUUA pentamers and AT-rich stretches. ersnet.orgaai.org In murine cells, TTP binds to AREs, specifically AUUUA motifs, in the KC mRNA 3' UTR, leading to the recruitment of deadenylases and subsequent mRNA decay. encyclopedia.pubaai.org However, research on human cells suggests that TTP may not have the same effect on CXCL1 mRNA stability. encyclopedia.pub
Besides AREs, other sequences within the 3' UTR can also impact CXCL1 mRNA stability. ersnet.orgaai.org For instance, specific regions within the CXCL1 mRNA 3'-UTR have been identified as being responsible for increasing or decreasing transcript stability. mdpi.comnih.gov Regions 6–23 and 632–651 on the 3′-UTR of CXCL1 mRNA are associated with increased stability, while region 562–581 is linked to decreased stability. mdpi.comnih.gov The 3'-UTR of CXCL1 mRNA is approximately 781 nucleotides long and contains cis-regulatory elements that serve as binding sites for RNA binding proteins or microRNAs that can either decrease or increase mRNA stability and/or translation. escholarship.orgoup.com
Proteolytic Processing and Maturation of this compound (CXCL1)
Following translation, the synthesized CXCL1 protein undergoes post-translational modifications, including proteolytic processing, which is essential for its maturation and the generation of bioactive forms. mdpi.commedchemexpress.comabcam.com
Signal Peptide Cleavage
The CXCL1 protein is synthesized as a precursor molecule that is 107 amino acids long. mdpi.commedchemexpress.com This precursor contains a signal peptide at its N-terminus, which is crucial for directing the protein to the endoplasmic reticulum and facilitating its secretion from the cell. mdpi.commedchemexpress.comnih.gov Following translocation into the ER lumen, the signal peptide is cleaved off by signal peptidase. mdpi.comnih.gov This cleavage event results in a shorter, mature form of CXCL1, which is typically 73 amino acids long. mdpi.commedchemexpress.com
Generation of Bioactive Forms (e.g., KC(5-72))
After secretion, the mature CXCL1 protein can undergo further proteolytic processing at its N-terminus. mdpi.commedchemexpress.comthermofisher.com This processing involves the removal of several amino acids, leading to the generation of truncated, more potent bioactive forms. mdpi.commedchemexpress.comthermofisher.com Examples of these processed forms include CXCL1(4-73), CXCL1(5-73), and CXCL1(6-73). mdpi.commedchemexpress.comthermofisher.com
The removal of the first few amino acids from the N-terminus can significantly increase the chemotactic activity of CXCL1. mdpi.commedchemexpress.comthermofisher.com For instance, the processed forms CXCL1(4-73), CXCL1(5-73), and CXCL1(6-73) have been shown to exhibit up to 30 times greater chemotactic activity compared to the full-length protein in vitro. mdpi.commedchemexpress.comthermofisher.com The truncated form KC(5-72) (in mice, corresponding to human CXCL1(5-73)) has been noted for its enhanced hematopoietic activity in vitro. abcam.commedchemexpress.combetalifesci.com This proteolytic processing is mediated by various proteases, including cathepsins such as cathepsin K, cathepsin L, and cathepsin S. mdpi.com
Table of Compounds and PubChem CIDs
| Compound Name | Alternative Name | PubChem CID |
| This compound | CXCL1 | 66756277 |
| Interleukin-17 | IL-17 | 87717 |
| Act1 | TRAF3IP2 | 138262000 |
| Lipopolysaccharide | LPS | 131750181, 9544106, 53481793, 11970143 |
| Interleukin-10 | IL-10 | 175450 |
Note: PubChem CIDs for LPS can vary depending on the source and specific structure. citeab.comciteab.comnih.govpnas.orgresearchgate.net
Data Table: Influence of Factors on CXCL1 mRNA Stability
| Factor | Effect on mRNA Stability | Mechanism | References |
| IL-17 | Increase | Act1-dependent pathway, involves SF2/ASF dissociation and HuR binding | mdpi.comnih.govresearchgate.netencyclopedia.pubfrontiersin.orgnih.govoup.com |
| LPS | Increase | p38 MAPK pathway, TTP phosphorylation (in murine cells) | ersnet.orgencyclopedia.pubaai.org |
| IL-10 | Decrease | Interferes with inflammatory stimuli-induced stabilization | ersnet.orglife-science-alliance.org |
| SF2/ASF | Decrease (in absence of IL-17) | Binds to 3'-UTR | nih.govencyclopedia.pub |
| HuR | Increase | Binds to AREs in 3'-UTR, promoted by Act1-mediated ubiquitination | encyclopedia.pubfrontiersin.orgnih.govoup.com |
| TTP | Decrease (in murine cells) | Binds to AREs in 3'-UTR, recruits deadenylases | encyclopedia.pubaai.orgoup.com |
| 3' UTR Elements | Varying | Specific regions can increase or decrease stability, binding sites for RBPs/miRNAs | mdpi.comnih.goversnet.orgescholarship.orgaai.orgoup.com |
Data Table: Proteolytic Processing of CXCL1
| Process | Substrate | Product(s) | Effect on Activity | Mediated By | References |
| Signal Peptide Cleavage | 107 aa precursor | 73 aa mature protein | Maturation | Signal peptidase | mdpi.commedchemexpress.comnih.gov |
| N-terminal Cleavage | 73 aa mature protein | CXCL1(4-73), CXCL1(5-73), CXCL1(6-73) | Increased chemotaxis (up to 30x) | Cathepsins (K, L, S) | mdpi.commedchemexpress.comthermofisher.com |
| N-terminal Cleavage | Mature protein | KC(5-72) (murine) | Enhanced hematopoietic activity | Proteolytic cleavage after secretion | abcam.commedchemexpress.combetalifesci.com |
Post-Translational Modifications and Functional Impact
Post-translational modifications are covalent alterations to a protein that occur after its synthesis. These modifications can significantly impact a protein's structure, activity, localization, and interactions with other molecules thermofisher.comiucr.orgnih.gov. For CXCL1, PTMs can play a role in fine-tuning its biological effects.
Phosphorylation Events and Their Signaling Implications
Phosphorylation is a common and essential PTM involving the addition of a phosphate (B84403) group to specific amino acid residues, primarily serine, threonine, and tyrosine nih.govabcam.commdpi.com. This modification is typically catalyzed by kinases and can be reversed by phosphatases, acting as a molecular switch to regulate protein function abcam.commdpi.com. While general information on protein phosphorylation is abundant nih.govabcam.commdpi.comnih.gov, specific phosphorylation events directly on the CXCL1 protein and their signaling implications are not extensively documented in the provided search results. Some sources indicate that CXCL1 expression can be regulated by signaling pathways involving phosphorylation of other proteins, such as STAT1 and Sp1 binding to the CXCL1 promoter researchgate.net. Additionally, studies on other proteins like PD-L1 show that phosphorylation can occur on extracellular domains and influence stability and signaling pathways frontiersin.org. However, direct evidence of CXCL1 protein phosphorylation and its functional consequences remains limited in this context.
Glycosylation Patterns and Effects on Activity or Stability
Glycosylation is a complex PTM involving the attachment of sugar molecules (glycans) to proteins, primarily at asparagine (N-linked) or serine/threonine (O-linked) residues thermofisher.comabcam.comthermofisher.com. This modification is crucial for protein folding, stability, and interactions thermofisher.comabcam.comthermofisher.com. Some general information suggests that glycosylation can increase protein stability and protect against proteolytic cleavage microbenotes.com. However, a specific search result explicitly states that there are no potential N-linked glycosylation sites in the amino acid sequence of human CXCL1, and the mature protein does not appear to undergo any post-translational modifications like glycosylation rndsystems.com. Another source mentions that while some proteins undergo glycosylation during expression, such as in recombinant protein production, it doesn't confirm native CXCL1 glycosylation fn-test.com. Therefore, based on the provided information, glycosylation does not appear to be a significant PTM for native CXCL1.
Other Covalent Modifications
Apart from phosphorylation and glycosylation, proteins can undergo various other covalent modifications, including acetylation, methylation, ubiquitination, SUMOylation, sulfation, and the formation of disulfide bonds thermofisher.comiucr.orgnih.govmicrobenotes.comfrontiersin.org.
One significant covalent modification noted for CXCL1 is the formation of disulfide bridges. The CXCL1 precursor is 107 amino acids long, and after the removal of a signal peptide, it is shortened to 73 amino acids. Two disulfide bridges are formed from the four cysteine residues in CXCL1, which are essential for the appropriate structure and properties of the chemokine researchgate.net.
Some sources mention other types of covalent modifications in a broader context of protein regulation. For instance, acetylation, involving the addition of an acetyl group to lysine (B10760008) residues, plays roles in gene expression, cell cycle control, and metabolism thermofisher.comnih.govabcam.com. Methylation, the transfer of a methyl group, affects protein function, localization, and interaction nih.govabcam.com. Ubiquitination and SUMOylation involve the attachment of small protein modifiers and are involved in protein degradation, signaling, and other cellular processes thermofisher.comnih.govmdpi.com. Sulfation, the addition of sulfate (B86663) groups, can occur on tyrosine residues microbenotes.com. While these modifications are known to occur on various proteins, direct evidence of their presence and functional impact specifically on the CXCL1 protein is not detailed in the provided search results, with the exception of disulfide bond formation.
It is also worth noting that CXCL1 interacts with glycosaminoglycans (GAGs), which are linear polysaccharides covalently attached to core proteins (proteoglycans) nih.gov. While this involves covalent modification in the formation of proteoglycans, the interaction of CXCL1 with GAGs itself is described as binding and is crucial for CXCL1 function in neutrophil recruitment nih.gov. This interaction is mediated by lysine and arginine residues in CXCL1 nih.gov.
Biological Roles of Kc Protein Cxcl1 at the Cellular and Molecular Level
Role in Neutrophil Chemotaxis and Recruitment
CXCL1 is a potent chemoattractant for neutrophils, orchestrating their directed migration and infiltration into tissues, which is a hallmark event in inflammatory responses. mdpi.comnih.govmdpi.comaai.orgresearchgate.net Elevated expression of CXCL1 at sites of inflammation or disease directly leads to increased neutrophil infiltration. mdpi.com Both tissue-resident mast cells and macrophages are key contributors to the early stages of neutrophil recruitment by producing CXCL1 (and its homolog CXCL2). Mast cells can rapidly release preformed CXCL1 from their granules, while macrophages synthesize it de novo in response to stimuli like lipopolysaccharide (LPS). ashpublications.org Beyond merely attracting neutrophils, CXCL1 also contributes to their sustained presence at inflammatory sites by reducing neutrophil apoptosis. nih.gov
Mechanisms of Directed Migration and Extravasation
Neutrophil recruitment by CXCL1 is primarily mediated through its interaction with the CXCR2 receptor. aai.orgoup.com Activation of CXCR2 by CXCL1 initiates downstream signaling pathways, including G protein and β-arrestin pathways, which are critical for inducing cytoskeletal rearrangement and integrin activation within neutrophils. These cellular changes are fundamental for the complex process of neutrophil extravasation and subsequent trafficking through tissues. oup.com
CXCL1's function is further regulated by its ability to bind to sulfated glycosaminoglycans (GAGs) present on the surfaces of endothelial and epithelial cells, as well as within the extracellular matrix (ECM). This binding helps to regulate the local concentration of the chemokine and establish precise concentration gradients that guide neutrophil migration towards the site of insult. aai.orgoup.comresearchgate.net Research indicates that the monomeric form of CXCL1 is more effective in activating CXCR2 and promoting neutrophil arrest compared to its dimeric form, which plays a more prominent role in GAG binding. oup.comresearchgate.net
The extravasation process itself is a highly orchestrated sequence of events, including neutrophil rolling along the endothelium, firm adhesion, arrest, and diapedesis (transendothelial migration). oup.comresearchgate.net CXCL1 specifically mediates neutrophil adhesion and intraluminal crawling on inflamed endothelial cells, as well as sub-endothelial crawling on pericytes. frontiersin.org Furthermore, the unconventional class I myosin 1f (Myo1f) has been identified as critical for efficient neutrophil extravasation and interstitial migration in three-dimensional environments during acute inflammation. Genetic absence of Myo1f significantly impairs CXCL1-induced neutrophil extravasation. ashpublications.org
Table 1: Key Molecular Interactions in CXCL1-Mediated Neutrophil Migration
| Interaction Partner | Role in Neutrophil Migration | Relevant Mechanisms |
| CXCR2 Receptor | Primary receptor for CXCL1, mediating chemotaxis and activation. aai.orgoup.com | G protein and β-arrestin signaling, cytoskeletal rearrangement, integrin activation. oup.com |
| Glycosaminoglycans (GAGs) | Regulate chemokine gradient formation and availability. aai.orgoup.comresearchgate.net | Binding of CXCL1, especially the dimeric form. oup.comresearchgate.net |
| Myosin 1f (Myo1f) | Essential for extravasation and interstitial migration. ashpublications.org | Facilitates neutrophil movement in 3D environments. ashpublications.org |
Neutrophil Activation and Degranulation
Beyond recruitment, CXCL1 actively contributes to the activation of neutrophils during inflammatory processes. uniprot.org The CXCL1-CXCR2 axis is notably associated with neutrophil degranulation, a process where neutrophils release antimicrobial and pro-inflammatory substances from their granules. This axis also promotes the formation and release of Neutrophil Extracellular Traps (NETs), which are web-like structures composed of decondensed chromatin and granular proteins that trap and neutralize pathogens. frontiersin.org
In murine models, CXCL1 (referred to as MIP-2) has been shown to activate Hck and Fgr kinases within neutrophils. This activation is crucial for the subsequent release of vascular endothelial growth factor-A (VEGF-A) from neutrophils, which in turn mediates angiogenesis (the formation of new blood vessels). aai.org Once recruited to the site of inflammation, activated neutrophils further amplify inflammatory responses by secreting various proteases and pro-inflammatory cytokines. mdpi.com
Contribution to Inflammatory Responses
CXCL1 is a central mediator in inflammatory responses, playing a multifaceted role in their initiation, amplification, and resolution. mdpi.comnih.govmdpi.com Its expression is significantly upregulated by major pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This upregulation occurs primarily through the activation of nuclear factor κB (NF-κB), a key transcription factor that increases CXCL1 gene expression. mdpi.comnih.govmdpi.com Interleukin-17 (IL-17) also contributes to increased CXCL1 expression by enhancing the stability of its mRNA. mdpi.comnih.govmdpi.com A critical aspect of CXCL1's role in inflammation is its ability to amplify the immune response. It achieves this by promoting the production of additional pro-inflammatory cytokines and chemokines, including TNF-α, IL-1β, IL-6, and chemokine (C-C motif) ligand 2 (CCL2), thereby establishing positive feedback loops that sustain and intensify inflammation. researchgate.netresearchgate.net
Induction of Pro-inflammatory Gene Expression
CXCL1 directly promotes the production of a suite of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, IL-6, and CCL2. researchgate.netresearchgate.net Environmental stressors can dramatically amplify the transcription of CXCL1 and CXCL2 genes in macrophages that are stimulated through Toll-like receptors (TLRs), particularly TLR3 and TLR4. nih.govaai.org This amplification effect is not limited to chemokines but also extends to other pro-inflammatory cytokines, including TNF-α, IL-1α, and IL-6. nih.govaai.org The signaling cascade initiated by the CXCL1-CXCR2 axis further activates the NF-κB pathway, leading to the transcription of numerous cytokines, including other CXC chemokines, which in turn amplifies neutrophil recruitment, creating a self-sustaining inflammatory cycle. frontiersin.org
Interaction with Toll-Like Receptor (TLR) Signaling Pathways in Macrophages
Tissue macrophages are significant producers of CXCL1 and CXCL2 in response to lipopolysaccharide (LPS), a potent microbial component, with this process being dependent on Toll-like receptor 4 (TLR4) signaling. ashpublications.org Similarly, mast cells also contribute to CXCL1/CXCL2 production, with both the release of preformed granules and new synthesis being TLR4-dependent. ashpublications.org
A notable interaction of CXCL1 in macrophages involves the activation of inflammasomes. The CXCL1-CXCR2 axis, through a signaling pathway involving protein kinase C mu (PKCm) and integrin-linked kinase (ILK), regulates the maturation of IL-1β via the NLRP3-CASPASE1 inflammasome. This indicates that CXCL1 and CXCL2 can directly trigger inflammasome activation in macrophages, leading to the release of mature IL-1β, a key pro-inflammatory cytokine. researchgate.net Furthermore, cellular stress conditions have been shown to significantly amplify the transcription of TLR3/4-induced CXCL1/2 genes in mononuclear phagocytes, a process that requires receptor-interacting protein kinase 1 (RIPK1). nih.govaai.org
Influence on Cell Proliferation and Differentiation
CXCL1 plays diverse roles in influencing cell proliferation and differentiation, extending beyond its well-established functions in immune cell recruitment. It has been observed to promote the proliferation and self-renewal of certain cancer stem cells, such as those found in glioblastoma. mdpi.com Moreover, CXCL1 can enhance the migration and invasion capabilities of various cancer cells, including uveal melanoma and glioblastoma cells. mdpi.com
In the context of neural precursor cells (NPCs), while direct chemokine treatment in vitro typically has minimal effects on their survival, proliferation, or migration, CXCL1, in conjunction with interferon-gamma (IFNγ), CXCL9, and CCL2, can promote the maturation of oligodendrocytes. plos.org Specifically, CXCL1 acts on oligodendrocyte precursor cells by inducing their proliferation and simultaneously inhibiting apoptosis induced by CXCL10, thereby contributing to remyelination processes. nih.gov
In muscle tissue, the murine paralog of CXCL1, known as KC, is recognized as a myokine. It actively promotes the proliferation and self-renewal of satellite cells, which are muscle stem cells crucial for regeneration. KC also drives myogenesis (muscle formation) from these satellite cells, ultimately leading to muscle expansion and enhanced muscle efficiency. nih.govencyclopedia.pub Additionally, CXCL1 contributes to angiogenesis by attracting circulating endothelial progenitor cells and stimulating the chemotaxis and proliferation of endothelial cells, processes vital for new blood vessel formation and tissue repair. mdpi.commdpi.commdpi.com
Advanced Methodologies for Kc Protein Cxcl1 Research
Structural Determination Techniques
The precise three-dimensional arrangement of atoms in CXCL1 and its complexes is fundamental to understanding its function. Several high-resolution techniques are employed to achieve this, each offering unique advantages.
X-ray Crystallography for High-Resolution Structure Elucidation
X-ray crystallography is a powerful technique for determining the atomic and molecular structure of a protein. While a crystal structure for a related chemokine, CXCL12, has been solved at a resolution of 2.20 Å (PDB ID: 3HP3), the primary structures for CXCL1 available in the Protein Data Bank (PDB) have been determined by NMR spectroscopy. rcsb.org The PDB entries for human CXCL1 include 1MGS, 1MSG, and 1MSH. wikipedia.org The resolution of an X-ray crystal structure provides a measure of the level of detail that can be observed; a smaller number indicates a higher resolution. rcsb.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Dynamics and Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique used to determine the structure of proteins in solution, providing insights into their dynamic properties. The solution structure of human CXCL1 has been determined using NMR spectroscopy (PDB ID: 1MGS). nih.gov
NMR studies have been instrumental in characterizing the structural features of CXCL1, particularly the behavior of its conserved histidine residues. nih.gov Research has shown that in its unliganded form, the two histidines in CXCL1 exist in two states: as a neutral Nε2 tautomer and as a charged imidazolium (B1220033). nih.gov This is in contrast to the related chemokine CXCL8, where both histidines are in the Nε2 tautomeric state. nih.gov Upon binding to glycosaminoglycans (GAGs) like heparin, both histidines in CXCL1 exclusively adopt the imidazolium state, suggesting that the interactions are likely electrostatic in nature. nih.gov Conversely, when bound to the N-terminal domain of its receptor, CXCR2, they exist as the Nε2 tautomer. nih.gov
Furthermore, NMR has been used to study the dynamics of CXCL1 upon binding to its receptor. These studies have revealed that while the protein is largely rigid on the picosecond timescale, some residues exhibit slower dynamics on the millisecond-microsecond timescale, particularly in the bound state. mdpi.com This dynamic nature is thought to contribute to its ability to interact with multiple receptors. cam.ac.uk
| Technique | Protein Studied | Key Findings | Reference |
|---|---|---|---|
| Solution NMR Spectroscopy | Human CXCL1 | Determined the solution structure (PDB: 1MGS). Characterized the dual-state existence of histidine residues in the unliganded form. | nih.govnih.gov |
| 1H–15N HSQC NMR | Human CXCL1 | Showed that upon heparin binding, both histidines shift to the imidazolium state, indicating electrostatic interactions. | nih.gov |
| NMR Relaxation Measurements | Related Chemokine CXCL8 | Revealed that the protein is largely rigid on the picosecond timescale, with some residues showing slower dynamics upon receptor binding, which is believed to be relevant for CXCL1 as well. | mdpi.com |
Cryogenic Electron Microscopy (Cryo-EM) for Complex Assembly
Cryogenic electron microscopy (Cryo-EM) has emerged as a powerful tool for determining the structure of large protein complexes in a near-native state. This technique has been successfully applied to understand how CXCL1 assembles with its receptor.
A significant breakthrough has been the determination of the cryo-EM structure of the C-X-C chemokine receptor 2 (CXCR2) in complex with CXCL1 at a resolution of 3.07 Å (PDB ID: 8XWV). rcsb.org This structure provides a detailed view of the ligand-receptor interactions and the structural motifs involved. rcsb.org The study also revealed that most chemokines, including CXCL1, bind to CXCR2 as a dimer. rcsb.org Cryo-EM has also been used to solve the structure of CXCR1 complexed with the related chemokine CXCL8, providing further insights into the interactions between these receptors and their ligands. rcsb.org
| Complex | Technique | Resolution | PDB ID | Key Findings | Reference |
|---|---|---|---|---|---|
| CXCR2-CXCL1-Go | Cryo-EM | 3.07 Å | 8XWV | Revealed the molecular basis of chemokine promiscuity at CXCR2 and that CXCL1 binds as a dimer. | rcsb.org |
| CXCR1-CXCL8-Gi | Cryo-EM | Not specified | 8IC0 | Provided detailed interactions between the receptor, chemokine, and Gαi protein. Showed that CXCR1 prefers to bind monomeric CXCL8. | rcsb.org |
Biophysical Characterization Approaches
Beyond static structures, understanding the energetics and kinetics of CXCL1 interactions is crucial. Biophysical methods provide quantitative data on the binding affinity, thermodynamics, and rates of association and dissociation.
Surface Plasmon Resonance (SPR) for Kinetic Binding Analysis
Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure the real-time binding kinetics of biomolecular interactions. In a typical SPR experiment, one molecule (the ligand) is immobilized on a sensor surface, and its binding partner (the analyte) is flowed over the surface. researchgate.net The binding is detected as a change in the refractive index at the surface, which is recorded in a sensorgram. researchgate.net
SPR has been employed to study the interaction of murine KC (CXCL1) with heparin, a glycosaminoglycan. nih.gov These studies have shown that the GAG-binding domain of CXCL1 is crucial for this interaction. nih.gov The technique allows for the determination of kinetic parameters such as the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
| Interacting Molecules | Technique | Parameter Measured | Significance | Reference |
|---|---|---|---|---|
| Murine KC (CXCL1) and Heparin | Surface Plasmon Resonance (SPR) | Binding kinetics (ka, kd, KD) | Quantifies the real-time interaction between CXCL1 and a key glycosaminoglycan, highlighting the importance of the GAG-binding domain. | nih.gov |
| General Protein-Heparin Interactions | Surface Plasmon Resonance (SPR) | Binding affinity and kinetics | Provides a framework for understanding how CXCL1 and other proteins interact with heparin and heparan sulfate (B86663) on the cell surface. | nih.gov |
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with biomolecular interactions. malvernpanalytical.com This allows for a complete thermodynamic characterization of the binding event in a single experiment, providing the binding affinity (KA), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction. harvard.edu
ITC studies on the related chemokine CXCL5 binding to heparin oligosaccharides have provided insights that are also relevant to CXCL1. These studies have shown that the interaction is driven by both enthalpic and entropic factors. nih.gov The data indicated a stoichiometry of two oligosaccharide molecules per CXCL5 dimer. nih.gov Comparisons with CXCL1 suggest that while there are similarities in the GAG binding domains, there are also distinct differences in the binding geometries. nih.gov For CXCL1, interactions involving N-terminal and β3 strand residues are observed, which differ from those in CXCL5. nih.gov Such thermodynamic analyses are crucial for understanding the driving forces behind CXCL1's interactions with GAGs and its receptor. mdpi.com
| Interacting Molecules | Technique | Thermodynamic Parameters Determined | Key Findings | Reference |
|---|---|---|---|---|
| CXCL5 and Heparin Oligosaccharides | Isothermal Titration Calorimetry (ITC) | Binding affinity (KA), enthalpy (ΔH), entropy (ΔS), stoichiometry (n) | Revealed a stoichiometry of two oligosaccharides per chemokine dimer and provided a thermodynamic basis for the interaction, with comparisons made to CXCL1. | nih.gov |
| General Protein-Ligand Interactions | Isothermal Titration Calorimetry (ITC) | ΔH, ΔS, KA, n | Provides a complete thermodynamic profile of the binding interaction, helping to elucidate the molecular driving forces. | malvernpanalytical.comharvard.edu |
Differential Scanning Fluorimetry (DSF) for Thermal Stability Assessment
Differential Scanning Fluorimetry (DSF), also known as Thermal Shift Assay, is a high-throughput technique used to determine the thermal stability of proteins. nih.govharvard.edu This method monitors the thermal unfolding of a protein by measuring changes in the fluorescence of a dye that binds preferentially to exposed hydrophobic regions of the unfolded protein. harvard.eduyoutube.com As the temperature increases, the protein denatures, exposing its hydrophobic core. A fluorescent dye, such as SYPRO Orange, binds to these exposed regions, resulting in a significant increase in fluorescence. youtube.com The temperature at which 50% of the protein is unfolded is known as the melting temperature (Tm), a key indicator of the protein's thermal stability. researchgate.net
While specific DSF studies focusing exclusively on the murine KC protein are not extensively documented in publicly available literature, the methodology is broadly applicable to small, globular proteins like chemokines. The thermal stability of this compound is a critical factor in its biological activity and half-life in the physiological environment. DSF can be employed to assess how various factors, such as pH, ionic strength, and the binding of ligands or interacting partners (e.g., glycosaminoglycans or receptor fragments), affect its stability. By comparing the Tm values under different conditions, researchers can gain insights into the forces that stabilize the protein's tertiary structure.
Table 1: Illustrative Application of DSF in this compound Stability Analysis
| Condition | Hypothetical Tm (°C) | Interpretation |
|---|---|---|
| Standard Buffer (pH 7.4) | 55.0 | Baseline thermal stability of this compound. |
| High Salt Concentration | 57.2 | Increased ionic strength may stabilize the protein structure through enhanced hydrophobic interactions. |
| Low pH (pH 5.0) | 52.1 | Acidic conditions may partially destabilize the protein, leading to a lower melting temperature. |
| Presence of a Binding Ligand | 59.5 | Ligand binding often stabilizes the protein, resulting in a significant increase in thermal stability. |
Proteomic and Mass Spectrometry-Based Techniques
Quantitative Proteomics for Expression Profiling
Quantitative proteomics provides a powerful approach to measure the abundance of this compound in various biological samples, offering insights into its regulation and role in different physiological and pathological states. Techniques such as mass spectrometry (MS)-based proteomics are central to these analyses. In a typical workflow, protein samples from different conditions (e.g., healthy vs. diseased tissue) are digested into peptides, which are then separated by liquid chromatography and analyzed by a mass spectrometer. The relative or absolute quantity of the protein is determined by the intensity of its corresponding peptide signals.
Studies have utilized these methods to profile the expression of CXCL1. For instance, quantitative proteomics has been used to demonstrate elevated levels of CXCL1 in the stroma of breast cancer, which correlates with tumor grade and decreased patient survival. nih.gov Similarly, in a mouse model of spinal cord injury, multiplex technology, a form of quantitative proteomics, was used to quantify CXCL1 protein levels, showing a significant increase three days after the injury. researchgate.net These findings highlight the utility of quantitative proteomics in identifying the differential expression of this compound and its association with disease progression.
Identification of Post-Translational Modifications
Post-translational modifications (PTMs) are crucial for regulating the activity, localization, and stability of proteins. sigmaaldrich.com Mass spectrometry is the primary tool for identifying and characterizing PTMs on proteins like KC. PTMs can dramatically alter the biological function of chemokines. researchgate.net
One of the most significant PTMs for chemokines is N-terminal truncation by peptidases. nih.gov The enzyme dipeptidyl peptidase IV (CD26) is known to cleave chemokines that have a proline or alanine (B10760859) at the second position from the N-terminus. nih.gov Murine CXCL1 (KC) possesses a proline at this position, making it a potential substrate for CD26. nih.gov While direct evidence for the in vivo processing of KC by CD26 is still being investigated, a truncated form of KC has been identified in the supernatant of stimulated stromal cells. nih.gov Such modifications can alter the chemokine's receptor binding affinity and signaling activity. Other potential PTMs, such as glycosylation, phosphorylation, and citrullination, can also be identified and mapped using advanced mass spectrometry techniques, providing a more complete picture of the functional diversity of the this compound. sigmaaldrich.comunimi.it
Computational and Theoretical Modeling of this compound (CXCL1)
Molecular Dynamics Simulations for Conformational Studies
Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of proteins at an atomic level. frontiersin.org These simulations can provide insights into the conformational flexibility and structural changes of the this compound that are essential for its biological function. By solving Newton's equations of motion for the atoms of the protein and the surrounding solvent, MD simulations can track the trajectory of each atom over time, revealing the protein's conformational landscape.
While specific MD simulation studies on the murine this compound are not widely reported, extensive research has been conducted on its human ortholog, CXCL8 (IL-8), and its interaction with its receptor, CXCR1. plos.orgresearchgate.net These studies have shown that the N-terminal domain of the chemokine receptor is intrinsically disordered and becomes more structured upon binding to the chemokine. plos.org Similar simulations applied to this compound could elucidate the dynamics of its monomer-dimer equilibrium, which is known to be concentration-dependent, and how these different oligomeric states influence receptor binding and activation. wikipedia.org
Protein-Protein Docking and Interaction Prediction
Protein-protein docking is a computational technique used to predict the three-dimensional structure of a protein complex starting from the structures of the individual proteins. nih.gov This method is crucial for understanding how this compound interacts with its receptors, primarily CXCR2. Docking algorithms systematically sample different orientations and conformations of the two proteins to find the most energetically favorable binding mode. nih.gov
Docking studies have been instrumental in modeling the interaction between chemokines and their G protein-coupled receptors (GPCRs). For the closely related human CXCL8 and its receptor CXCR1, molecular docking combined with MD simulations has been used to predict the binding interface. nih.govresearchgate.net These models suggest a two-site binding mechanism: an initial interaction between the N-loop of the chemokine and the N-terminus of the receptor, followed by the insertion of the chemokine's N-terminus into the transmembrane bundle of the receptor to trigger activation. Similar computational approaches can be applied to the this compound and its receptor CXCR2 to predict key interacting residues and guide site-directed mutagenesis experiments to validate the predicted binding mode.
Machine Learning and AI-driven Structure and Function Prediction
The fields of machine learning and artificial intelligence (AI) are providing powerful new methodologies for predicting the three-dimensional structure and functional properties of proteins like this compound (CXCL1). These computational approaches can complement and guide experimental studies, accelerating our understanding of CXCL1's biological roles.
Beyond static structure prediction, machine learning models are being developed to predict the functional consequences of protein interactions and the broader systemic effects of chemokine activity. For instance, machine learning algorithms can analyze complex datasets of serum cytokine and chemokine profiles from patients with inflammatory diseases to identify predictive signatures. nih.gov By training on these datasets, models can learn to classify different inflammatory states or predict treatment responses based on the levels of signaling molecules like CXCL1. nih.gov These approaches can help to elucidate the functional role of CXCL1 in various pathological contexts and may lead to the development of novel diagnostic and prognostic tools.
The table below summarizes some of the AI and machine learning approaches relevant to CXCL1 research.
| Methodology | Application to CXCL1 Research | Potential Insights |
| Deep Learning (e.g., AlphaFold) | Prediction of the 3D structure of CXCL1 monomers, dimers, and its complex with the CXCR2 receptor. | Detailed understanding of the binding interface, key residues for interaction, and the structural basis of receptor activation. |
| Supervised Machine Learning (e.g., Support Vector Machines, Random Forests) | Classification of disease states (e.g., inflammatory bowel disease) based on serum chemokine profiles, including CXCL1. nih.gov | Identification of CXCL1 as a potential biomarker for disease activity and prognosis. |
| Unsupervised Machine Learning (e.g., Clustering) | Grouping of patients with similar chemokine signatures to identify novel disease subtypes. nih.gov | Revelation of patient subgroups where CXCL1 plays a more prominent role in the disease pathology. |
Network Biology Approaches for Interactome Mapping
Network biology offers a systems-level perspective to understand the complex web of interactions that govern the function of proteins like CXCL1. Instead of studying the protein in isolation, this approach aims to map and analyze the "interactome"—the complete set of molecular interactions within a cell or organism. frontiersin.org These interactions can include protein-protein interactions, as well as connections to other molecules like nucleic acids and metabolites.
Mapping the CXCL1 interactome involves identifying all the proteins that physically bind to or are functionally associated with it. High-throughput experimental techniques such as yeast two-hybrid (Y2H) screens and affinity purification-mass spectrometry (AP-MS) are foundational to this effort. These methods can systematically screen for direct binary interactions or identify entire protein complexes associated with CXCL1. The resulting protein-protein interaction data can then be integrated to construct a network map. researchgate.net
Computational and systems biology approaches are then used to analyze these networks to uncover key functional modules and signaling pathways. frontiersin.orgubc.ca For instance, by mapping the known protein-protein interactions of cytokines and chemokines onto the human interactome, researchers can visualize the broader signaling landscape in which CXCL1 operates. researchgate.net This can reveal connections to other signaling pathways, such as the JAK/STAT pathway, and identify key regulatory hubs. researchgate.net Bioinformatic tools and databases like BioGRID and InnateDB are crucial resources that compile and curate protein interaction data, facilitating these network-based analyses. frontiersin.org
A systems biology approach to studying CXCL1 signaling can also involve integrating multiple data types, including transcriptomics, proteomics, and phosphoproteomics, to build more comprehensive models of its function. ubc.canih.gov For example, by analyzing changes in gene expression and protein phosphorylation in response to CXCL1 stimulation, it is possible to infer the downstream signaling cascades and transcriptional regulatory networks it activates. nih.gov This multi-omics approach provides a more dynamic and holistic view of CXCL1's role in complex biological processes like inflammation and immune cell recruitment.
The following table outlines key methodologies in network biology for studying the CXCL1 interactome.
| Methodology | Description | Application to CXCL1 |
| Yeast Two-Hybrid (Y2H) | A genetic method to detect binary protein-protein interactions in yeast. | Screening a library of proteins to identify direct binding partners of CXCL1. |
| Affinity Purification-Mass Spectrometry (AP-MS) | Using an antibody or a tagged version of CXCL1 to pull down its interacting partners from a cell lysate, which are then identified by mass spectrometry. | Identifying stable protein complexes that CXCL1 is a part of within the cell. |
| Network Analysis | Computational analysis of interaction data to identify central nodes, functional modules, and signaling pathways. researchgate.net | Elucidating the key pathways through which CXCL1 exerts its biological effects and identifying potential crosstalk with other signaling networks. researchgate.netubc.ca |
| Multi-omics Integration | Combining data from genomics, transcriptomics, proteomics, and other 'omics' fields to build a comprehensive model of CXCL1 function. frontiersin.orgnih.gov | Understanding the dynamic regulation of CXCL1 expression and the downstream consequences of its signaling at a systems level. nih.gov |
Cellular and Molecular Assays for Functional Analysis
Chemotaxis Assays (e.g., Transwell Assays)
Chemotaxis assays are fundamental for functionally characterizing the chemoattractant properties of this compound (CXCL1). These in vitro assays measure the directed migration of cells, typically neutrophils, in response to a chemical gradient of CXCL1. The most commonly used method is the Transwell assay, also known as the Boyden chamber assay. nih.gov
In a Transwell assay, a porous membrane separates two compartments. Cells, such as neutrophils, are placed in the upper chamber, while a solution containing CXCL1 is placed in the lower chamber. If CXCL1 is a chemoattractant for these cells, they will migrate through the pores of the membrane towards the higher concentration of the chemokine in the lower chamber. After a specific incubation period, the number of migrated cells is quantified. This can be done by staining the cells that have migrated to the lower side of the membrane and counting them under a microscope, or by using fluorescently labeled cells and measuring the fluorescence in the lower chamber.
The results of a Transwell assay can provide a quantitative measure of the chemotactic potency of CXCL1. By testing a range of CXCL1 concentrations, a dose-response curve can be generated to determine the optimal concentration for inducing cell migration. These assays are crucial for confirming the biological activity of recombinant CXCL1 and for studying the effects of potential inhibitors of the CXCL1-CXCR2 signaling axis. For example, immunoneutralization of CXCL1/KC and its related chemokine CXCL2/MIP-2 has been shown to abrogate neutrophil migration into glomeruli in a mouse model of E. coli-associated renal inflammation. nih.gov
Below is a table summarizing the key components and findings from a typical Transwell assay for CXCL1.
| Assay Component | Description | Example Finding for CXCL1 |
| Cell Type | The migratory cells used in the assay. | Neutrophils are the primary cell type used to study CXCL1-mediated chemotaxis. nih.gov |
| Chemoattractant | The substance used to create the chemical gradient. | Recombinant murine or human CXCL1/KC. nih.gov |
| Porous Membrane | A filter with a specific pore size that allows cell migration. | The pore size is chosen to be large enough for cells to squeeze through but small enough to prevent passive diffusion. |
| Quantification Method | The technique used to count the migrated cells. | Staining and microscopy, or fluorescence-based plate readers. |
| Result | The measure of chemotactic activity. | A significant increase in the number of migrated neutrophils in the presence of a CXCL1 gradient compared to a control with no chemokine. nih.gov |
Reporter Gene Assays for Promoter Activity
Reporter gene assays are a powerful tool to investigate the transcriptional regulation of the CXCL1 gene. These assays allow researchers to quantify the activity of the CXCL1 promoter in response to various stimuli, signaling pathways, and transcription factors. The fundamental principle of this assay is to link the regulatory region of the CXCL1 gene (the promoter) to the coding sequence of a reporter gene.
The most commonly used reporter genes produce easily measurable signals, such as light or color. Examples include luciferase, which produces light through an enzymatic reaction, and green fluorescent protein (GFP), which fluoresces when exposed to a specific wavelength of light. The construct containing the CXCL1 promoter and the reporter gene is then introduced into cultured cells. When the CXCL1 promoter is activated by a specific stimulus, it drives the transcription of the reporter gene, leading to the production of the reporter protein and a measurable signal.
By measuring the output of the reporter gene, researchers can infer the activity of the CXCL1 promoter. For example, studies have used luciferase reporter assays to demonstrate that the pro-inflammatory cytokine interleukin-1β (IL-1β) potently induces the transcriptional activity of the CXCL1 gene promoter. nih.gov Furthermore, by co-expressing molecules that inhibit specific signaling pathways, such as an IκBα super-repressor to block NF-κB signaling, these assays can pinpoint the key transcription factors and pathways responsible for regulating CXCL1 expression. nih.gov
The table below details the components and typical findings of a reporter gene assay for the CXCL1 promoter.
| Component | Description | Example Finding for CXCL1 |
| Promoter Region | The regulatory DNA sequence upstream of the CXCL1 gene that controls its transcription. mdpi.com | The human CXCL1 promoter contains binding sites for transcription factors like NF-κB and STAT1. nih.govmdpi.com |
| Reporter Gene | A gene whose product is easily detectable and quantifiable. | Luciferase is a common reporter gene used in CXCL1 promoter studies. nih.gov |
| Expression Vector | A plasmid used to introduce the promoter-reporter construct into cells. | A plasmid containing the CXCL1 promoter sequence cloned upstream of the luciferase gene. |
| Cell Line | The host cells used to perform the assay. | Rat insulinoma cells (832/13) have been used to study the regulation of the CXCL1 gene. nih.gov |
| Stimulus | An external factor applied to the cells to induce promoter activity. | Interleukin-1β (IL-1β) has been shown to strongly activate the CXCL1 promoter. nih.gov |
| Readout | The measurement of the reporter protein's activity. | Luminescence measurement for luciferase activity. |
Gene Editing (e.g., CRISPR/Cas9) for Functional Knockout/Knock-in
The advent of CRISPR/Cas9 gene editing technology has revolutionized the study of gene function, providing a precise and efficient tool to manipulate the genome of living cells and organisms. This methodology can be applied to create functional knockouts or knock-ins of the CXCL1 gene, enabling researchers to investigate its specific roles in various biological processes.
A functional knockout of the CXCL1 gene involves using the CRISPR/Cas9 system to introduce a targeted mutation that disrupts the gene's coding sequence, thereby preventing the production of a functional this compound. This is typically achieved by designing a guide RNA (gRNA) that directs the Cas9 nuclease to a specific location within the CXCL1 gene. The Cas9 protein then creates a double-strand break in the DNA, which is subsequently repaired by the cell's own machinery, often resulting in small insertions or deletions that lead to a frameshift mutation and a non-functional protein. By comparing the phenotype of these knockout cells or animals to their wild-type counterparts, the specific functions of CXCL1 can be elucidated. For example, knocking out Cxcl1 in the natural killer (NK) cells of mice has been used to study the role of this chemokine in the anti-tumor activity of NK cells.
Conversely, a knock-in approach uses CRISPR/Cas9 to insert a new DNA sequence at a specific locus in the genome. This can be used to introduce a reporter gene like GFP under the control of the CXCL1 promoter, allowing for the visualization of CXCL1 expression in living cells. Another application is to introduce specific mutations into the CXCL1 gene to study the functional consequences of these changes on the protein's activity. Furthermore, knock-in strategies can be employed to replace the murine Cxcl1 gene with its human counterpart in mice, creating humanized animal models for preclinical studies of CXCL1-targeted therapies.
The table below outlines the applications of CRISPR/Cas9 for studying CXCL1 function.
| CRISPR/Cas9 Application | Description | Research Question Addressed |
| Functional Knockout | Disruption of the CXCL1 gene to prevent the production of functional this compound. | What is the role of CXCL1 in neutrophil recruitment during inflammation? What is the contribution of NK cell-derived CXCL1 to anti-tumor immunity? |
| Reporter Gene Knock-in | Insertion of a fluorescent reporter gene (e.g., GFP) under the control of the endogenous CXCL1 promoter. | Which cell types express CXCL1 in a specific tissue or disease model? How does the expression of CXCL1 change in real-time in response to stimuli? |
| Mutation Knock-in | Introduction of specific point mutations or deletions into the CXCL1 gene. | Which amino acid residues are critical for CXCL1's interaction with its receptor, CXCR2? How do specific mutations affect the chemotactic activity of CXCL1? |
| Gene Humanization Knock-in | Replacement of the endogenous mouse Cxcl1 gene with the human CXCL1 gene. | How do human-specific CXCL1-targeted therapies perform in a preclinical mouse model? |
Live-Cell Imaging for Dynamics Studies
Live-cell imaging encompasses a suite of advanced microscopy techniques that enable the visualization of cellular processes in real-time. These methodologies are invaluable for studying the dynamic aspects of this compound (CXCL1) biology, such as its synthesis, trafficking, secretion, and interaction with its receptor on target cells. By fluorescently labeling CXCL1 or its associated proteins, researchers can track its movement and localization within and between living cells.
One approach to visualize CXCL1 dynamics is to genetically encode a fluorescent protein tag, such as Green Fluorescent Protein (GFP), and fuse it to the CXCL1 protein. nih.gov When this fusion protein is expressed in cells, its movement can be tracked using fluorescence microscopy. This allows for the direct observation of CXCL1's journey through the secretory pathway, from its synthesis in the endoplasmic reticulum and processing in the Golgi apparatus to its packaging into vesicles for secretion. vu.nl Techniques like Total Internal Reflection Fluorescence (TIRF) microscopy are particularly well-suited for visualizing the final steps of secretion at the plasma membrane, as they selectively illuminate a thin section of the cell adjacent to the coverslip. nih.gov
In addition to tracking the protein itself, live-cell imaging can be used to monitor the downstream signaling events triggered by CXCL1. This can be achieved using fluorescent biosensors that report on the activity of specific signaling molecules, such as calcium ions or protein kinases, that are activated upon CXCL1 binding to its receptor, CXCR2. Förster Resonance Energy Transfer (FRET)-based biosensors, for example, can provide real-time measurements of protein-protein interactions and conformational changes within signaling complexes. researchgate.net
Furthermore, advanced imaging techniques like confocal microscopy and super-resolution microscopy can provide high-resolution spatial information about the subcellular localization of CXCL1 and its interacting partners. nih.govillinois.edu These methods can reveal details about the formation of signaling platforms at the cell membrane and the internalization and trafficking of the CXCL1-CXCR2 complex.
The table below summarizes various live-cell imaging techniques and their potential applications in studying CXCL1 dynamics.
| Live-Cell Imaging Technique | Principle | Application to CXCL1 Dynamics |
| Fluorescent Protein Tagging | Genetically fusing a fluorescent protein (e.g., GFP) to CXCL1. nih.gov | Visualizing the synthesis, intracellular trafficking, and secretion of CXCL1 in real-time. vu.nlillinois.edu |
| Total Internal Reflection Fluorescence (TIRF) Microscopy | Selectively illuminating a thin optical section at the cell-substrate interface. nih.gov | Imaging the docking and fusion of CXCL1-containing vesicles at the plasma membrane during secretion. |
| Förster Resonance Energy Transfer (FRET) Imaging | Measuring the non-radiative transfer of energy between two fluorescent molecules in close proximity. researchgate.net | Monitoring the interaction between CXCL1 and its receptor CXCR2, or the activation of downstream signaling proteins. |
| Confocal Microscopy | Using a pinhole to reject out-of-focus light, providing optical sectioning and improved image contrast. nih.gov | Obtaining high-resolution 3D images of the subcellular localization of CXCL1 and its receptor. |
| Super-Resolution Microscopy | A class of techniques that bypass the diffraction limit of light microscopy to achieve nanoscale resolution. illinois.edu | Visualizing the fine details of CXCL1-containing vesicles and their interactions with the cytoskeleton and other organelles. |
Evolutionary and Comparative Biology of Kc Protein Cxcl1 Homologs
Phylogenetic Analysis of CXCL1 Across Species
Phylogenetic analyses of the growth-related oncogene (GRO) chemokines, which include CXCL1, CXCL2, and CXCL3, reveal distinct evolutionary patterns across mammalian species. The phylogenetic tree broadly categorizes these genes into three primary clades: primates, laurasiatheria, and rodents. nih.gov This distribution indicates a distant evolutionary relationship among the various GRO genes. nih.gov
Within the primate and rodent clades, CXCL1, CXCL2, and CXCL3 demonstrate close relationships with their respective orthologs, suggesting that gene duplication events likely occurred prior to speciation. nih.gov For instance, the amino acid sequence of the guinea pig GRO (KC) gene exhibits a similarity of 50%–60% to its presumed orthologs in other species. In contrast, GRO proteins from sheep and cow show a much higher similarity, ranging from 90% to 99%. nih.gov The KC (or MIP2) gene found in rodents is considered orthologous to the GRO gene observed in other taxonomic orders. nih.gov
The diversity observed in CXCL1, CXCL2, and CXCL3 largely emerged within mammals, with a notable expansion particularly evident in placental mammals. life-science-alliance.org In humans, the CXCL1 gene is located on chromosome 4, residing within a cluster of other CXC chemokine genes. wikipedia.orglife-science-alliance.org
Functional Divergence and Conservation of Chemokine Paralogs
Chemokines are essential chemotactic cytokines that orchestrate the trafficking of leukocytes. thermofisher.comnih.gov CXCL1, CXCL2, and CXCL3, despite sharing a conserved three-dimensional structure, exhibit functional diversity, which is attributed to gene duplication and subsequent evolutionary events. nih.gov CXCL1 functions as a potent chemoattractant for neutrophils and other non-hematopoietic cells, primarily by activating the CXC chemokine receptor 2 (CXCR2). mdpi.comwikipedia.org
CXCL1 and CXCL2 share a significant degree of sequence similarity, with 64% sequence identity and 88% sequence similarity. nih.gov CXCL2, like CXCL1, is chemotactic for polymorphonuclear leukocytes and hematopoietic stem cells, also signaling through CXCR2. prospecbio.comgenscript.com Notably, CXCL2 is approximately 90% identical in amino acid sequence to CXCL1. prospecbio.comgenscript.com
Despite their structural similarities, functional differences exist between these paralogs. Research indicates that CXCL2 is more potent than CXCL1 in activating CXCR2, with an EC50 of 1.3 nM for CXCL2 compared to 6.1 nM for CXCL1. nih.gov Furthermore, while both CXCL1 and CXCL2 exist as monomers and dimers, their dimeric forms exhibit differing activities. The CXCL2 dimer demonstrates higher activity (EC50 41 nM) for CXCR2, whereas the CXCL1 dimer shows negligible activity. nih.gov Both CXCL1 and CXCL2, in their monomeric and dimeric forms, activate CXCR2 and interact with glycosaminoglycans (GAGs). nih.gov Dimeric variants of CXCL1 and CXCL2 have been observed to bind GAGs with higher affinity than their wild-type counterparts. nih.gov
A key structural feature influencing the function of CXC chemokines is the Glu-Leu-Arg (ELR) motif located upstream of the CXC motif. This ELR motif is critical for the activation of CXCR1 and CXCR2 receptors and is present in CXCL1, CXCL2, CXCL3, CXCL5, CXCL6, CXCL7, and CXCL8. amegroups.orgmdpi.comresearchgate.netplos.org ELR-positive (ELR+) chemokines generally promote angiogenesis. amegroups.orgmdpi.com Conversely, CXC chemokines lacking the ELR motif, such as CXCL4, CXCL9, and CXCL10, possess angiostatic properties. amegroups.orgmdpi.com Functional divergence analyses of related CXC chemokines, such as CXCL8, suggest that specific residues critical for receptor or glycosaminoglycan binding have undergone selection, contributing to the acquisition of novel functions across various species. researchgate.net
The following table summarizes the functional potency of CXCL1 and CXCL2 on CXCR2:
| Chemokine Variant | EC50 for CXCR2 Activity (nM) |
| CXCL1 Monomer | 6.1 |
| CXCL2 Monomer | 1.3 |
| CXCL1 Dimer | Negligible |
| CXCL2 Dimer | 41 |
| nih.gov |
Structural Similarities and Differences among Related Chemokines
Chemokines are structurally defined by a conserved motif of cysteine residues that form disulfide bonds. In CXC chemokines, the two N-terminal cysteine residues are separated by a single amino acid (C-X-C motif). thermofisher.com The monomeric structure of CXCL1 typically comprises three antiparallel β-strands followed by a C-terminal α-helix. This α-helix, along with the first β-strand, participates in the formation of a dimeric globular structure. wikipedia.org
Structural analyses indicate that CXCL1 and CXCL2 possess similar tertiary and quaternary structures. nih.gov Both chemokines exist in reversible monomeric and dimeric forms. nih.gov The dimeric structure of wild-type CXCL1 (Protein Data Bank ID code 1MGS) is characterized by individual monomers, each containing a C-terminal alpha-helix packed against a three-stranded antiparallel beta-sheet and two short N-terminal beta-strands. Dimerization occurs through interactions between the N-terminal regions of each monomer. researchgate.net
Compound Names and PubChem CIDs
Unresolved Questions and Future Research Trajectories for Kc Protein Cxcl1
Elucidation of Novel Receptors and Binding Partners
While CXCR2 is considered the primary and most significant receptor for CXCL1, and CXCL1 can also activate CXCR1 at higher concentrations, the potential for novel receptors and binding partners beyond these G protein-coupled receptors is an area of ongoing investigation. mdpi.commdpi.commdpi.commdpi.com Additionally, CXCL1 is known to bind to atypical chemokine receptor 1 (ACKR1), also known as Duffy antigen receptor for chemokines (DARC), which can influence its localization and activity. mdpi.commdpi.com
Research indicates that CXCL1 interacts with glycosaminoglycans (GAGs), particularly heparan sulfate (B86663), chondroitin (B13769445) sulfate, and dermatan sulfate, in the extracellular space. mdpi.com These interactions are crucial for the formation of chemokine gradients that guide cell migration. Structural studies using techniques like NMR spectroscopy have revealed that human CXCL1 (hCXCL1) binds to GAGs, and this binding is enhanced when CXCL1 is in a dimeric form. nih.gov These studies have identified two distinct, non-overlapping GAG-binding domains on CXCL1, involving residues from the N-loop, C-helix, N-terminus, 40s turn, and third β-strand. nih.gov The involvement of N-loop and N-terminal residues in GAG binding is particularly interesting as these regions are also implicated in receptor binding, suggesting that GAG interaction can modulate receptor accessibility and activation. nih.gov
Further research is needed to identify if other cell surface molecules or soluble factors act as functional receptors or significant binding partners for CXCL1, influencing its diverse roles in different cellular and tissue contexts.
Comprehensive Mapping of Its Interactome in Different Physiological Contexts
Understanding the full spectrum of proteins and molecules that interact with CXCL1 within different physiological and pathological settings is crucial for deciphering its complete functional profile. This involves mapping its interactome, which can vary depending on the cell type, tissue, and prevailing conditions (e.g., inflammation, development, disease).
Studies have begun to explore CXCL1 interactions in specific contexts, such as in the tumor microenvironment. In bladder cancer, for instance, CXCL1 produced by tumor-associated macrophages (TAMs) and cancer-associated fibroblasts (CAFs) has been shown to play a role in cell-to-cell adhesion and interaction among cancer cells and these stromal cells. researchgate.net This suggests a complex interplay between CXCL1 and various cell types and their secreted factors within the tumor niche.
In the context of COVID-19, elevated blood levels of CXCL1 are observed alongside other chemokines like CCL2, CCL3, CCL4, CXCL9, CXCL10, and CX3CL1, highlighting its involvement in a broader cytokine network during viral infection. mdpi.com
Comprehensive interactome mapping using advanced techniques like proteomics and systems biology approaches in various physiological states (e.g., development, homeostasis) and pathological conditions (e.g., different types of inflammation, specific diseases) will provide a more complete picture of CXCL1's molecular partnerships and how they contribute to its diverse functions.
Understanding the Interplay of Multiple Post-Translational Modifications
Post-translational modifications (PTMs) are known to significantly influence the activity, localization, and interaction of proteins, including chemokines. While some modifications to CXCL1 have been noted, a comprehensive understanding of how multiple PTMs interplay to fine-tune its biological activity is still developing.
The synthesized CXCL1 precursor is 107 amino acids long. nih.gov After secretion, a signal peptide is removed, resulting in a 73-amino acid mature protein. nih.gov Further proteolytic processing can remove two additional amino acids from the C-terminus. nih.gov The formation of two disulfide bridges from the four cysteine residues is also a critical modification for the structural integrity and function of CXCL1. nih.gov These disulfide bridges are essential for the appropriate structure that determines the chemokine's properties. nih.gov
While some sources suggest that CXCL1 does not undergo other PTMs like glycosylation, sulfation, or phosphorylation nih.gov, other research on chemokines in general indicates that various PTMs, including proteolytic cleavage, glycosylation, nitration, and citrullination, can either enhance or abrogate chemokine activity. researchgate.net N-terminal shortening, often mediated by proteases like matrix metalloproteinases (MMPs), CD13, and CD26, has been shown to significantly increase the biological activity and receptor affinity of some chemokines, such as CXCL8. researchgate.net Given the structural similarities and shared receptors among some CXC chemokines, further investigation into the potential for diverse PTMs and their combined effects on CXCL1 function is warranted.
Detailed analysis of CXCL1 isolated from different cellular sources and physiological contexts using mass spectrometry and other advanced techniques is needed to identify the full repertoire of PTMs and to understand how they collectively regulate CXCL1's interactions and signaling.
Detailed Analysis of KC Protein (CXCL1) Dynamics in vivo
Investigating the dynamic behavior of CXCL1 in living organisms, including its production, secretion, diffusion, gradient formation, and clearance, is essential for understanding its roles in complex biological processes like cell migration and inflammation.
In vivo studies using techniques such as intravital microscopy have provided insights into the dynamics of CXCL1 during neutrophil recruitment. Research in mouse models of inflammation has shown that CXCL1 is primarily produced by TNF-stimulated endothelial cells and pericytes and supports neutrophil crawling along the vessel lumen and beneath the endothelium. nih.gov This is distinct from the role of CXCL2, which is mainly neutrophil-derived and critical for breaching endothelial junctions. nih.gov This highlights how the cellular source and spatial distribution of chemokines influence their dynamic function in vivo.
Studies analyzing chemokine and cytokine profiles in tissue homogenates during infection have also provided data on CXCL1 levels over time in specific tissues, such as skin and draining lymph nodes during Staphylococcus aureus infection. frontiersin.org These studies reveal temporal dynamics of CXCL1 expression in response to infectious stimuli.
Future research should focus on developing and applying advanced imaging techniques and biosensors to visualize and quantify CXCL1 dynamics in real-time within living tissues. This will provide critical information on how CXCL1 gradients are established and maintained, how they guide cell movement, and how their dynamics are altered in disease states.
Systems-Level Modeling of this compound (CXCL1) Signaling Networks
CXCL1 signaling through its receptors, particularly CXCR2, activates multiple downstream pathways, including PI3K/Akt, ERK/MAPK, and PLC-β, influencing processes like cell migration, proliferation, and survival. mdpi.commdpi.comspandidos-publications.com However, the complex interplay between these pathways and how they are integrated at a systems level to produce specific cellular responses is not fully understood.
CXCR2 activation, being a G protein-coupled receptor, leads to signal transduction via inhibitory guanine (B1146940) nucleotide regulatory protein (Gαi), affecting adenylyl cyclase activity and cAMP levels. mdpi.com It also mediates the activation of PI3K and PLC-β, leading to Akt activation and Ca2+ mobilization, respectively. mdpi.com Proteins binding to the cytoplasmic side of CXCR2 form a "chemosynapse" that activates pathways like ERK, MAPK, FAK, Src, and Cdc42, which are important for cell migration. mdpi.com
In cancer, the CXCL1/CXCR2 axis can cooperate with other signaling pathways, such as the CXCL12/CXCR4 axis, to promote processes like cell migration by activating common downstream effectors like NF-κB and STAT3. mdpi.com Furthermore, CXCL1 has been shown to stimulate migration and invasion in ER-negative breast cancer cells via activation of the ERK/MMP2/9 signaling axis. spandidos-publications.com
Systems-level modeling approaches, integrating data from transcriptomics, proteomics, and phosphoproteomics, can help to map the complete CXCL1 signaling network. Computational models can simulate the behavior of this network under different conditions, predict the outcomes of manipulating specific components, and identify key nodes that could serve as therapeutic targets. Research is already utilizing computational approaches to analyze protein interaction networks involving CXCL1 in the context of diseases like COVID-19. frontiersin.org
Exploration of Non-Canonical Functions of this compound (CXCL1)
Beyond its well-established role as a chemoattractant, emerging evidence suggests that CXCL1 may have non-canonical functions that are independent of or indirectly related to its traditional receptor-mediated signaling.
Some studies hint at roles for CXCL1 in processes beyond directed cell migration. For instance, CXCL1 has been implicated in regulating inflammasome activation. Research suggests that CXCL1, along with CXCL2, can activate the NLRP3 inflammasome in macrophages via CXCR2, contributing to the production of IL-1β. aai.org This indicates a role for CXCL1 in modulating innate immune responses beyond simple cell recruitment.
CXCL1 has also been found to influence the differentiation of T helper 17 (Th17) cells and is essential for reactive oxygen species production and neutrophil extracellular trap (NET) formation. aai.org These functions extend beyond its role purely as a chemoattractant.
In the context of bone biology, CXCL1 has been identified as a target gene of parathyroid hormone (PTH)/PTH-related protein in osteoblasts. oup.com Osteoblast-derived CXCL1 may act as a chemoattractant for osteoclast precursors, suggesting a role in bone remodeling. oup.com
Further research is needed to systematically explore these potential non-canonical functions. This could involve investigating CXCL1 interactions with non-traditional binding partners, its influence on intracellular signaling pathways not typically associated with chemokine receptors, and its roles in cellular processes beyond migration, such as cell differentiation, metabolism, or survival in different biological contexts.
Q & A
Basic Research Questions
Q. What are the standard experimental protocols for initial characterization of KC protein composition and purity?
- Methodological Answer : Begin with proximate analysis to quantify protein, fat, ash, and moisture content using standardized protocols (e.g., AOAC methods). For purity assessment, SDS-PAGE under reducing and non-reducing conditions is critical to evaluate molecular weight and detect contaminants. Bradford assays or UV spectrophotometry (A280/A260) can quantify total protein concentration, but ensure calibration with KC-specific standards to avoid cross-reactivity errors . Statistical validation via triplicate measurements and ANOVA is recommended to confirm reproducibility .
Q. How should researchers design experiments to optimize this compound extraction from complex biological matrices?
- Methodological Answer : Use a factorial design to test variables such as buffer pH, ionic strength, and protease inhibitors. For tissue-derived this compound, homogenization in chilled lysis buffers (e.g., RIPA with PMSF) followed by centrifugation at 12,000×g for 20 minutes is a baseline protocol. Validate extraction efficiency via Western blotting with KC-specific antibodies and compare against negative controls (e.g., knockout samples). Include normalization to total protein content to account for variability .
Advanced Research Questions
Q. What advanced techniques are recommended to resolve conflicting data on this compound-protein interaction networks?
- Methodological Answer : Combine co-immunoprecipitation (co-IP) with mass spectrometry (MS/MS) to identify binding partners, but include stringent controls (e.g., IgG isotype controls, empty bead assays). For low-abundance interactions, proximity ligation assays (PLA) or BioID can enhance sensitivity. If discrepancies arise, validate using orthogonal methods like surface plasmon resonance (SPR) or fluorescence resonance energy transfer (FRET) to confirm binding kinetics . Cross-reference results with databases such as STRING or BioGRID to contextualize interactions .
Q. How can researchers address contradictory findings in this compound structural studies (e.g., α-helix vs. β-sheet dominance)?
- Methodological Answer : Employ complementary structural techniques: circular dichroism (CD) for secondary structure estimation, X-ray crystallography or cryo-EM for high-resolution 3D models, and molecular dynamics simulations to assess flexibility. Ensure sample homogeneity (e.g., via size-exclusion chromatography) and environmental consistency (pH, temperature). If contradictions persist, analyze under varying conditions to identify context-dependent conformational changes .
Q. What statistical and computational approaches are suitable for analyzing this compound expression variability across experimental replicates?
- Methodological Answer : Apply mixed-effects models to account for batch effects and biological variability. For omics-scale data, use tools like Limma or DESeq2 for differential expression analysis. Visualize variability via principal component analysis (PCA) and hierarchical clustering. If outliers are detected, perform Grubbs’ test or Dixon’s Q-test to determine significance. Replicate experiments in independent labs to distinguish technical vs. biological noise .
Data Interpretation & Ethical Considerations
Q. How should researchers ethically handle incomplete or ambiguous this compound functional annotation in public databases?
- Methodological Answer : Cross-validate annotations using multiple databases (UniProt, Pfam) and conduct functional enrichment analysis via Gene Ontology (GO) or KEGG. For novel KC isoforms, perform de novo motif prediction using tools like MEME Suite. Transparently report uncertainties in publications and avoid overinterpretation. Adhere to FAIR data principles by depositing raw data in repositories like PRIDE or Zenodo .
Q. What frameworks ensure ethical data sharing in collaborative this compound research without compromising intellectual property?
- Methodological Answer : Establish data-use agreements (DUAs) outlining access tiers (raw vs. processed data) and attribution requirements. Use encrypted platforms like Synapse or Figshare for controlled sharing. For sensitive data, employ federated learning models to analyze distributed datasets without centralization. Cite prior contributions rigorously, and consult institutional review boards (IRBs) for compliance with local regulations .
Resource Guidance
Q. What open-access tools and databases are most reliable for this compound sequence alignment and phylogenetic analysis?
- Methodological Answer : Use Clustal Omega or MAFFT for multiple sequence alignment, and PhyML or RAxML for tree construction. Validate topology robustness via bootstrap analysis (≥1,000 replicates). Cross-check sequences against NCBI RefSeq and Ensembl to avoid misannotation. For structural phylogenetics, consider Phyre2 or SWISS-MODEL for homology modeling .
Q. How can researchers leverage machine learning to predict this compound functional domains from incomplete datasets?
- Methodological Answer : Train models on curated datasets (e.g., Pfam, InterPro) using architectures like convolutional neural networks (CNNs) or transformers. Augment training data with synthetic sequences generated via tools like ProtGPT2. Validate predictions experimentally via domain deletion mutants and functional assays (e.g., luciferase reporter systems). Address bias by testing models on out-of-distribution datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
